molecular formula C9H11ClFN B599194 (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1286734-90-4

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B599194
CAS No.: 1286734-90-4
M. Wt: 187.642
InChI Key: CBWNFZYQNOKVAI-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral indane amine building block of significant interest in medicinal chemistry and drug discovery. The compound's structure, featuring a stereogenic center and a fluorine atom on the indane scaffold, makes it a valuable precursor for the synthesis of more complex, biologically active molecules. Researchers utilize this chiral amine in the development of potential pharmaceutical candidates, where the (S)-enantiomer can be critical for selective interaction with biological targets such as enzymes or receptors . The incorporation of a fluorine atom is a common strategy to modulate a compound's properties, including its metabolic stability, lipophilicity, and membrane permeability . As a high-purity chiral building block, this compound is essential for constructing novel chemical entities in programs focused on central nervous system (CNS) agents, cardiovascular drugs, and other therapeutic areas. It is strictly for professional laboratory research and industrial applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(1S)-4-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)11;/h1-3,9H,4-5,11H2;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWNFZYQNOKVAI-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1N)C=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00704157
Record name (1S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286734-90-4
Record name 1H-Inden-1-amine, 4-fluoro-2,3-dihydro-, hydrochloride (1:1), (1S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286734-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical and Pharmacological Characterization of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine whose structural similarity to known psychoactive compounds suggests potential pharmacological activity. As with any compound intended for research or pharmaceutical development, a thorough understanding of its fundamental physicochemical and biological properties is paramount. This technical guide outlines the essential experimental protocols and analytical methodologies required to fully characterize this molecule. While specific experimental data for this compound is not extensively available in public literature, this document provides a comprehensive framework for its evaluation, drawing upon established scientific principles and data from structurally related compounds.

Chemical and Physical Properties

A foundational aspect of drug development is the precise determination of a compound's chemical and physical characteristics. These properties influence its stability, solubility, and bioavailability.

Table 1: Physicochemical Properties of this compound

PropertyDataExperimental Protocol
Molecular Formula C₉H₁₁ClFN[1]Elemental Analysis, High-Resolution Mass Spectrometry
Molecular Weight 187.64 g/mol [1]Mass Spectrometry
Appearance Solid[1]Visual Inspection
Purity Typically >95%HPLC, GC-MS
Melting Point Not availableCapillary Melting Point Method
pKa Not availablePotentiometric Titration, Spectrophotometry, Computational Prediction
Solubility Not availableKinetic and Thermodynamic Solubility Assays
Experimental Protocols

The melting point provides a quick assessment of purity. A sharp melting range is indicative of a pure compound, while a broad range suggests the presence of impurities.[2]

  • Apparatus: Capillary melting point apparatus (e.g., Mel-Temp).[2]

  • Procedure:

    • A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.[3]

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady rate (e.g., 2 °C/min) near the expected melting point.

    • The temperature range is recorded from the onset of melting to the point where the entire sample becomes a clear liquid.

The acid dissociation constant (pKa) is a critical parameter that influences a compound's ionization state at different physiological pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. For a primary amine hydrochloride, the pKa refers to the equilibrium between the protonated (ammonium) and the neutral (amine) forms.

  • Method: Potentiometric titration is a common and accurate method.

  • Procedure:

    • A standard solution of the compound is prepared in water or a suitable co-solvent.

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

    • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

    • The pKa is determined from the titration curve, typically as the pH at which half of the compound is in its neutral form.

Computational methods can also provide an estimation of pKa values.[4][5][6]

Solubility is a key determinant of a drug's oral bioavailability. The solubility of an amine hydrochloride is typically pH-dependent.

  • Method: Kinetic and thermodynamic solubility assays in various media (e.g., water, phosphate-buffered saline (PBS) at different pH values, and organic solvents).

  • Procedure (Kinetic Solubility):

    • A concentrated stock solution of the compound in DMSO is serially diluted in the aqueous buffer of interest.

    • The solutions are shaken for a set period (e.g., 2 hours).

    • The presence of precipitate is detected using nephelometry or UV-Vis spectroscopy.

  • Procedure (Thermodynamic Solubility):

    • An excess of the solid compound is added to the solvent of interest.

    • The suspension is agitated until equilibrium is reached (typically 24-48 hours).

    • The suspension is filtered, and the concentration of the compound in the filtrate is determined by a suitable analytical method like HPLC-UV.

Analytical Characterization

Sophisticated analytical techniques are employed to confirm the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound. Both ¹H and ¹³C NMR are essential for full characterization. While specific spectra for this compound are not publicly available, a general approach to its analysis is described.

  • ¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. Key expected signals would include aromatic protons, the benzylic proton at the chiral center, and the aliphatic protons of the five-membered ring.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, including the aromatic carbons, the chiral benzylic carbon, and the aliphatic carbons.

  • 2D NMR Techniques: Techniques such as COSY, HSQC, and HMBC would be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

  • Expected Molecular Ion: The mass spectrum should show a molecular ion peak corresponding to the mass of the free amine (C₉H₁₀FN, MW = 151.18)[7] or the protonated molecule, depending on the ionization technique used.

  • Isotopic Pattern: The presence of chlorine from the hydrochloride salt would result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.[8][9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the compound and for separating enantiomers.

  • Reversed-Phase HPLC: For purity analysis, a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or TFA) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[10] Detection is commonly performed using a UV detector.

  • Chiral HPLC: To confirm the enantiomeric purity of the (S)-enantiomer, a chiral stationary phase is required. The choice of the chiral column and mobile phase would need to be optimized to achieve baseline separation of the (S) and (R) enantiomers.

Potential Pharmacological Profile

The chemical structure of this compound, featuring a phenyl-ethylamine backbone, suggests a potential interaction with monoamine transporters.

Hypothetical Mechanism of Action: Monoamine Reuptake Inhibition

Structurally similar compounds, such as fluorinated amphetamines, are known to act as monoamine reuptake inhibitors or releasing agents.[11][12][13][14] These compounds can block the reuptake of neurotransmitters like dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from the synaptic cleft, thereby increasing their concentration and signaling.[15][16]

dot

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Neurotransmitter_Vesicle Neurotransmitter Vesicle VMAT2->Neurotransmitter_Vesicle Packaging Synaptic_Cleft Synaptic_Cleft Neurotransmitter_Vesicle->Synaptic_Cleft Release Reuptake_Transporter Reuptake Transporter (DAT, NET, SERT) Reuptake_Transporter->VMAT2 Reuptake Precursor Precursor Precursor->Neurotransmitter_Vesicle Synthesis Synaptic_Cleft_NT Neurotransmitter (DA, NE, 5-HT) Synaptic_Cleft_NT->MAO Metabolism Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Cleft_NT->Postsynaptic_Receptor Binding & Signal Compound (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine Compound->Reuptake_Transporter Inhibition

Caption: Hypothetical mechanism of action as a monoamine reuptake inhibitor.

Experimental Workflow for Pharmacological Characterization

To elucidate the pharmacological activity of this compound, a series of in vitro assays are necessary.

dot

Pharmacological_Workflow start Start: Compound Synthesis and Purification receptor_binding Radioligand Binding Assays (DAT, NET, SERT) start->receptor_binding uptake_assays Neurotransmitter Uptake Assays (in vitro, cell-based) receptor_binding->uptake_assays Determine affinity (Ki) release_assays Neurotransmitter Release Assays uptake_assays->release_assays Determine potency (IC50) downstream_signaling Downstream Signaling Studies (e.g., cAMP accumulation) release_assays->downstream_signaling Assess functional activity in_vivo In Vivo Behavioral Studies (e.g., locomotor activity, microdialysis) downstream_signaling->in_vivo conclusion Conclusion: Pharmacological Profile in_vivo->conclusion

Caption: Experimental workflow for pharmacological characterization.

Conclusion

While specific experimental data on this compound is limited in the public domain, this technical guide provides a robust framework for its comprehensive characterization. By following the outlined experimental protocols for determining its physicochemical properties and employing the suggested workflow for pharmacological evaluation, researchers can systematically build a complete profile of this compound. Such a detailed understanding is a prerequisite for any further investigation into its potential as a research tool or therapeutic agent. The structural alerts within the molecule strongly suggest that a thorough investigation of its effects on the central nervous system, particularly on monoaminergic systems, is warranted.

References

In-Depth Technical Guide: (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1286734-90-4

This technical guide provides a comprehensive overview of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, a chiral fluorinated indane derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. This document details its chemical properties, synthesis, analytical methods, and potential pharmacological relevance, presenting data in a structured format for ease of comparison and use in a research setting.

Chemical and Physical Properties

This compound is a solid, typically appearing as a light gray powder. The introduction of a fluorine atom can significantly influence the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2]

PropertyValueSource
CAS Number 1286734-90-4[3]
Molecular Formula C₉H₁₁ClFN[3]
Molecular Weight 187.64 g/mol [3]
Appearance Solid, light gray powder
Purity Typically ≥95%[3]
Storage Temperature Room Temperature

Synthesis and Enantioselective Separation

A generalized synthetic workflow for a related compound, (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine, involves the hydrogenation of the precursor 7-fluoro-1,1,3-trimethyl-1H-inden-4-amine using a palladium-carbon (Pd-C) or palladium on aluminum oxide (Pd/γ-Al₂O₃) catalyst.[6] The choice of solvent can significantly impact the yield and purity of the final product.[6]

For the specific synthesis of the (S)-enantiomer, an asymmetric synthesis or a chiral separation of the racemic mixture would be necessary. Chiral separation is a crucial step in pharmaceutical development as enantiomers of a drug can have different pharmacological and toxicological profiles.[4][5] High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method for separating enantiomers.[4]

Below is a conceptual workflow for the synthesis and chiral separation of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine.

G cluster_synthesis Racemic Synthesis cluster_separation Chiral Separation cluster_salt Salt Formation Start 4-Fluoro-1-indanone Oxime Formation of 4-Fluoro-1-indanone oxime Start->Oxime Reduction Reduction to racemic 4-Fluoro-2,3-dihydro-1H-inden-1-amine Oxime->Reduction HPLC Chiral HPLC Reduction->HPLC S_enantiomer (S)-enantiomer HPLC->S_enantiomer R_enantiomer (R)-enantiomer HPLC->R_enantiomer HCl_treatment Treatment with HCl S_enantiomer->HCl_treatment Final_Product This compound HCl_treatment->Final_Product

Caption: Conceptual workflow for the synthesis and chiral separation of this compound.

Analytical Methods

The characterization and quality control of this compound would typically involve a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound. While specific spectral data for this exact compound is not publicly available, related structures show characteristic signals for the aromatic and aliphatic protons of the indane core.

High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the compound and for chiral separation. A reversed-phase C18 column is often used for purity analysis of similar aromatic amines.[7] For enantiomeric separation, a chiral stationary phase is employed.

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

Below is a general experimental workflow for the analytical characterization of the compound.

G cluster_analysis Analytical Characterization Sample Sample of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine HCl NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR HPLC HPLC Analysis (Purity & Chiral Purity) Sample->HPLC MS Mass Spectrometry (Molecular Weight Confirmation) Sample->MS Structure_Confirmation Structural Integrity NMR->Structure_Confirmation Confirms Structure Purity_Assessment Purity Profile HPLC->Purity_Assessment Determines Purity MW_Confirmation Molecular Identity MS->MW_Confirmation Confirms MW

Caption: General workflow for the analytical characterization of this compound.

Pharmacological Relevance and Potential Applications

While specific pharmacological data for this compound is not available in the public domain, the fluorinated aminoindane scaffold is of considerable interest in drug discovery. The incorporation of fluorine can enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2]

Derivatives of aminoindane are known to interact with various biological targets, including monoamine transporters and receptors in the central nervous system. For instance, certain aminoindane derivatives have been investigated for their potential as treatments for neurodegenerative diseases.

The biological activity of fluorinated compounds is an active area of research, with many approved drugs containing fluorine.[1][8] The specific placement of the fluorine atom on the aromatic ring can significantly influence the compound's interaction with its biological target.

Further research is required to elucidate the specific mechanism of action and pharmacological profile of this compound. Its structural similarity to known bioactive molecules suggests it may be a valuable building block or lead compound in the development of new therapeutic agents.

References

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral organic compound belonging to the class of fluoro-substituted aminoindane derivatives. Aminoindanes are a well-studied class of compounds with a range of biological activities, and the introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacological properties.[1] This technical guide provides a summary of the available chemical and physical data for this compound, a general synthetic approach, and an overview of the known biological context of related compounds.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a dihydro-indenyl ring system with a fluorine atom at the 4-position and an amine group at the 1-position, with the stereochemistry at the chiral center being (S). The compound is supplied as a hydrochloride salt.

Chemical Identifiers

PropertyValue
IUPAC Name (1S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
CAS Number 1286734-90-4[2]
Molecular Formula C₉H₁₁ClFN[2]
Molecular Weight 187.64 g/mol [2]
Canonical SMILES C1C(C2=C(C=C(C=C2)F)C1)N.Cl
InChI Key CBWNFZYQNOKVAI-FVGYRXGTSA-N[2]

Physicochemical Properties

PropertyValueSource
Physical Form Solid[2]CymitQuimica
Purity Typically ≥95%CymitQuimica[2]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Spectroscopic Data

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not publicly available. However, a general method for the preparation of a structurally related compound, (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine, has been described in the patent literature.[3] This process involves the hydrogenation of the corresponding fluoro-indenamine precursor using a palladium-based catalyst.

Generalized Synthetic Workflow

G cluster_0 Synthesis of Fluoro-Indanamine Start 4-Fluoro-1-indanone Step1 Oximation Start->Step1 Hydroxylamine Step2 Reduction Step1->Step2 Reducing Agent (e.g., H2/Pd-C) Step3 Resolution (Optional) Step2->Step3 Chiral Resolving Agent Step4 Salt Formation Step3->Step4 HCl End (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine HCl Step4->End

Caption: Generalized synthesis workflow for (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine HCl.

Experimental Protocol (General Example for a Related Compound)

The following is a generalized protocol based on the synthesis of a similar compound and should be adapted and optimized for the specific synthesis of this compound.[3]

  • Oximation of 4-Fluoro-1-indanone: 4-Fluoro-1-indanone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent (e.g., ethanol) to form 4-fluoro-1-indanone oxime.

  • Reduction of the Oxime: The resulting oxime is then reduced to the corresponding amine. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere in a solvent such as ethanol or methanol.[3]

  • Resolution of Enantiomers (if a racemic mixture is obtained): If the reduction step is not stereoselective, the resulting racemic mixture of 4-fluoro-2,3-dihydro-1H-inden-1-amine can be resolved using a chiral acid (e.g., tartaric acid) to selectively crystallize one of the diastereomeric salts.

  • Formation of the Hydrochloride Salt: The isolated (S)-enantiomer of the free amine is then dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride (in a solvent or as a gas) to precipitate the desired this compound salt. The product can then be collected by filtration and dried.

Biological Activity and Signaling Pathways

There is currently no publicly available information on the specific biological activity, mechanism of action, or associated signaling pathways for this compound.

However, the broader class of aminoindane derivatives has been investigated for various biological activities, including antibacterial, antiviral, and effects on the central nervous system.[1] The introduction of a fluorine atom can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4] Therefore, it is plausible that this compound may exhibit interesting pharmacological properties, which would require further investigation.

Due to the lack of data on biological activity and signaling pathways, no corresponding diagrams can be provided at this time.

Safety Information

Safety data sheets for similar compounds indicate that they may be harmful if swallowed and may cause skin and eye irritation.[5][6][7] It is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area. For detailed safety information, please refer to the specific safety data sheet provided by the supplier.

Conclusion

This compound is a chiral fluoro-substituted aminoindane derivative with potential for further investigation in drug discovery and development. While basic chemical information is available, a significant lack of public data exists regarding its detailed physicochemical properties, specific synthesis protocols, and biological activity. The information and generalized synthetic workflow provided in this guide serve as a starting point for researchers interested in exploring the properties and potential applications of this compound. Further experimental work is necessary to fully characterize its chemical and biological profile.

References

Technical Guide: Molecular Weight of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

This document provides a detailed analysis of the molecular weight of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, a compound of interest in pharmaceutical research and development. The molecular weight is a fundamental physical property, critical for stoichiometric calculations, solution preparation, and analytical characterization. This guide outlines the determination of its molecular formula and the subsequent calculation of its molecular weight based on standard atomic weights.

Molecular Formula Determination

The first step in calculating the molecular weight is to establish the precise molecular formula of the compound. (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine is the free base, which is then combined with hydrogen chloride to form the hydrochloride salt.

  • Free Base Formula: C₉H₁₀FN

  • Hydrochloride Salt Formula: C₉H₁₀FN · HCl

Combining these gives the complete molecular formula for the hydrochloride salt: C₉H₁₁ClFN .[1]

Calculation Methodology

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is performed by multiplying the number of atoms of each element by its standard atomic weight and summing the results. This is a theoretical calculation and does not require an experimental protocol in the traditional sense. The standard atomic weights are provided by the International Union of Pure and Applied Chemistry (IUPAC).

The logical workflow for this calculation is presented below.

G cluster_input Inputs cluster_processing Calculation Steps Formula Molecular Formula C₉H₁₁ClFN Calc_C Mass of Carbon 9 * 12.011 u Formula->Calc_C Calc_H Mass of Hydrogen 11 * 1.008 u Formula->Calc_H Calc_Cl Mass of Chlorine 1 * 35.45 u Formula->Calc_Cl Calc_F Mass of Fluorine 1 * 18.998 u Formula->Calc_F Calc_N Mass of Nitrogen 1 * 14.007 u Formula->Calc_N AtomicWeights Standard Atomic Weights (C, H, Cl, F, N) AtomicWeights->Calc_C AtomicWeights->Calc_H AtomicWeights->Calc_Cl AtomicWeights->Calc_F AtomicWeights->Calc_N Summation Summation Σ (Mass of Each Element) Calc_C->Summation Calc_H->Summation Calc_Cl->Summation Calc_F->Summation Calc_N->Summation Output Final Molecular Weight 187.65 g/mol Summation->Output

Caption: Workflow for Molecular Weight Calculation.

Data Presentation: Atomic Weight Contributions

The following table summarizes the contribution of each element to the total molecular weight of C₉H₁₁ClFN.

ElementSymbolAtomic CountStandard Atomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC912.011[2][3][4][5]108.099
HydrogenH111.008[6][7][8][9][10]11.088
ChlorineCl135.45[11][12][13][14]35.45
FluorineF118.998[15][16][17][18][19]18.998
NitrogenN114.007[20][21][22][23][24]14.007
Total 187.642

Conclusion

Based on the molecular formula C₉H₁₁ClFN and the standard atomic weights of its constituent elements, the calculated molecular weight of this compound is 187.64 g/mol .[1] This value is essential for accurate scientific work, including quantitative analysis, chemical synthesis, and formulation development involving this compound.

References

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Disclaimer: Publicly available scientific literature lacks specific data on the mechanism of action for this compound. This guide, therefore, extrapolates its potential mechanism based on the well-documented pharmacology of structurally analogous 1-aminoindane derivatives, such as rasagiline and its primary metabolite, (R)-1-aminoindan. The hypotheses presented herein require experimental validation.

Introduction

This compound belongs to the 1-aminoindane class of compounds. This structural motif is characteristic of molecules with significant activity within the central nervous system. Notably, the anti-Parkinson's agent, rasagiline, is a prominent member of this class. The introduction of a fluorine atom at the 4-position of the indane ring is a common medicinal chemistry strategy to modulate pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and selectivity for biological targets. This document outlines the probable core mechanisms of action for this compound, drawing parallels from established 1-aminoindane pharmacology.

Postulated Primary Mechanism of Action: Monoamine Oxidase B Inhibition

The principal hypothesized mechanism of action for this compound is the inhibition of monoamine oxidase B (MAO-B). MAO-B is a key enzyme in the catabolism of monoamine neurotransmitters, particularly dopamine.

The Role of MAO-B in Neurotransmission

Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines. MAO-B is predominantly found in the outer mitochondrial membrane of glial cells in the brain and is responsible for the degradation of dopamine after its reuptake from the synaptic cleft. Inhibition of MAO-B leads to an increase in the synaptic concentration of dopamine, thereby enhancing dopaminergic neurotransmission.

Structure-Activity Relationship of 1-Aminoindanes as MAO-B Inhibitors

The 1-aminoindane scaffold is a well-established pharmacophore for MAO-B inhibition. Rasagiline, N-propargyl-1-(R)-aminoindan, is a potent and selective irreversible inhibitor of MAO-B.[1][2][3] The propargylamine moiety forms a covalent adduct with the FAD cofactor of the enzyme, leading to irreversible inhibition.[3][4] While this compound lacks the propargyl group for irreversible binding, the core aminoindan structure suggests it likely acts as a competitive, reversible inhibitor. The fluorine substituent may influence its binding affinity and selectivity for MAO-B over MAO-A.

Quantitative Data for Structurally Related Compounds

The following table summarizes the in vitro inhibitory activity of rasagiline against MAO-A and MAO-B, providing a benchmark for the potential potency of its analogs.

CompoundTargetIC50 (nM)Source
RasagilineRat Brain MAO-B4.43 ± 0.92[4]
RasagilineRat Brain MAO-A412 ± 123[4]

Postulated Secondary Mechanism of Action: Neuroprotection

Beyond MAO-B inhibition, 1-aminoindane derivatives have demonstrated significant neuroprotective properties that are independent of their effects on monoamine metabolism.[5][6][7] It is plausible that this compound shares these neuroprotective capabilities.

Anti-Apoptotic Signaling Pathways

Studies on (R)-1-aminoindan, the major metabolite of rasagiline, have elucidated a neuroprotective mechanism involving the modulation of key apoptotic and pro-survival proteins.[5] This includes the upregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL and the downregulation of pro-apoptotic proteins.[5]

Modulation of Protein Kinase C (PKC)

The neuroprotective effects of 1-aminoindan have been linked to the activation of Protein Kinase C (PKC), specifically the PKCε isoform.[5] Activation of this pathway is known to promote cell survival.

Upregulation of Neurotrophic Factors

Chronic treatment with 1-aminoindan has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), both of which are crucial for neuronal survival, growth, and plasticity.[7]

Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to validate the hypothesized mechanisms of action for this compound.

In Vitro Monoamine Oxidase Inhibition Assay
  • Objective: To determine the inhibitory potency (IC50) of this compound against human recombinant MAO-A and MAO-B.

  • Materials: Human recombinant MAO-A and MAO-B enzymes, kynuramine (MAO-A substrate), benzylamine (MAO-B substrate), horseradish peroxidase, Amplex Red reagent, and the test compound.

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add the enzyme, a phosphate buffer, and the test compound dilutions.

    • Pre-incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B) and the Amplex Red reagent/horseradish peroxidase solution.

    • Measure the fluorescence intensity at an excitation of 545 nm and an emission of 590 nm every 5 minutes for 30 minutes at 37°C.

    • Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Cell-Based Neuroprotection Assay
  • Objective: To assess the ability of this compound to protect neuronal cells from oxidative stress-induced apoptosis.

  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Materials: SH-SY5Y cells, cell culture medium, 6-hydroxydopamine (6-OHDA) as the neurotoxin, MTT reagent, and the test compound.

  • Procedure:

    • Plate SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 24 hours.

    • Induce apoptosis by adding 6-OHDA to the cell culture medium and incubate for another 24 hours.

    • Assess cell viability using the MTT assay. Add MTT reagent to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to untreated control cells.

Western Blot Analysis for Apoptotic Markers
  • Objective: To investigate the effect of the test compound on the expression of pro- and anti-apoptotic proteins.

  • Procedure:

    • Following the neuroprotection assay, lyse the cells to extract total protein.

    • Determine protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against Bcl-2, Bax, and cleaved caspase-3.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Proposed Signaling Pathway for MAO-B Inhibition

MAO_Inhibition Dopamine Dopamine MAO-B MAO-B Dopamine->MAO-B Metabolism DOPAC DOPAC MAO-B->DOPAC Compound (S)-4-Fluoro-2,3-dihydro-1H- inden-1-amine hydrochloride Compound->MAO-B Inhibition

Caption: MAO-B Inhibition Pathway.

Proposed Neuroprotective Signaling Pathway

Neuroprotection_Pathway cluster_0 Cellular Stress cluster_1 Apoptotic Cascade cluster_2 Pro-Survival Signaling Oxidative_Stress Oxidative Stress Bax Bax Oxidative_Stress->Bax Caspase_Activation Caspase Activation Bax->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Compound (S)-4-Fluoro-2,3-dihydro-1H- inden-1-amine hydrochloride PKC PKC Activation Compound->PKC Bcl2 Bcl-2 / Bcl-xL Compound->Bcl2 Neurotrophic_Factors BDNF / NGF Compound->Neurotrophic_Factors Cell_Survival Cell Survival PKC->Cell_Survival Bcl2->Bax Inhibition Bcl2->Cell_Survival Neurotrophic_Factors->Cell_Survival experimental_workflow A Compound Synthesis and Characterization B In Vitro MAO Inhibition Assay (MAO-A and MAO-B) A->B C Neuroprotection Assay (e.g., SH-SY5Y cells + 6-OHDA) A->C F Data Analysis and Mechanism Elucidation B->F D Western Blot Analysis (Bcl-2, Bax, Caspase-3) C->D E Analysis of Neurotrophic Factor Expression (e.g., ELISA) C->E D->F E->F

References

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride: A Technical Overview of its Potential as a Monoamine Oxidase B Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine derivative belonging to a class of compounds recognized for their potential as selective inhibitors of Monoamine Oxidase B (MAO-B). Inhibition of MAO-B is a clinically validated strategy in the management of neurodegenerative disorders, particularly Parkinson's disease. By reducing the degradation of dopamine in the brain, MAO-B inhibitors can help alleviate motor symptoms and may exert neuroprotective effects. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its potential as a MAO-B inhibitor.

Biological Activity and Mechanism of Action

The primary biological target of this compound and its analogs is Monoamine Oxidase B (MAO-B), a mitochondrial enzyme responsible for the oxidative deamination of several key neurotransmitters, including dopamine and phenylethylamine.

The proposed mechanism of action involves the selective and reversible or irreversible inhibition of the FAD-containing MAO-B enzyme. By binding to the active site of MAO-B, the compound prevents the breakdown of dopamine, thereby increasing its synaptic availability. This enhanced dopaminergic neurotransmission is believed to be the primary driver of its therapeutic effects in Parkinson's disease.

Furthermore, the inhibition of MAO-B by compounds of this class is associated with neuroprotective effects. The enzymatic activity of MAO-B produces reactive oxygen species (ROS) as byproducts, which contribute to oxidative stress and neuronal damage. By inhibiting MAO-B, these compounds can reduce the production of ROS, thereby mitigating oxidative stress and potentially slowing the progression of neurodegeneration.

Quantitative Data on Analogues

While specific quantitative data for this compound is not available in the public domain, studies on structurally related 2,3-dihydro-1H-inden-1-amine derivatives demonstrate potent and selective inhibition of MAO-B. The following table summarizes the in vitro inhibitory activities of several analogous compounds against human MAO-A and MAO-B.

Compound IDR1R2R3R4hMAO-A IC50 (µM)hMAO-B IC50 (µM)Selectivity Index (SI) for hMAO-B
Analog 1 HHHH> 1000.85> 117
Analog 2 5-FHHH> 1000.52> 192
Analog 3 6-FHHH> 1000.31> 322
Analog 4 7-FHHH> 1001.23> 81
Analog 5 HHCH3H> 1000.09> 1111
Analog 6 HHHCH3> 1000.12> 833

Data is representative of the class of compounds and sourced from literature on 2,3-dihydro-1H-inden-1-amine derivatives.

Experimental Protocols

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of test compounds against MAO-A and MAO-B.

1. Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine dihydrobromide (substrate)

  • Clorgyline (selective MAO-A inhibitor, positive control)

  • Selegiline (selective MAO-B inhibitor, positive control)

  • Test compound (this compound)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader

2. Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of test concentrations.

  • Assay Reaction Mixture: In each well of the 96-well plate, add the following in order:

    • Potassium phosphate buffer

    • Test compound solution or vehicle (DMSO) for control wells

    • MAO-A or MAO-B enzyme solution

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the test compound to interact with the enzyme.

  • Reaction Initiation: Add kynuramine solution to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement: Stop the reaction by adding a suitable stop solution (e.g., NaOH). Measure the fluorescence intensity using a microplate reader (excitation ~310 nm, emission ~400 nm). The fluorescent product, 4-hydroxyquinoline, is formed from the enzymatic conversion of kynuramine.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of MAO-B Inhibition and Neuroprotection

MAO_B_Inhibition_Pathway cluster_neuron Presynaptic Neuron cluster_glia Glial Cell / Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) Dopamine_synapse->DAT Reuptake MAOB MAO-B Dopamine_synapse->MAOB ROS Reactive Oxygen Species (ROS) MAOB->ROS Neurodegeneration Neurodegeneration ROS->Neurodegeneration ProSurvival Pro-survival Factors (e.g., Bcl-2) Neuroprotection Neuroprotection ProSurvival->Neuroprotection Inhibitor (S)-4-Fluoro-2,3-dihydro- 1H-inden-1-amine HCl Inhibitor->MAOB Inhibition Inhibitor->ProSurvival Upregulation MAO_Assay_Workflow Start Start Prep_Compound Prepare Test Compound Serial Dilutions Start->Prep_Compound Add_Reagents Add Reagents to 96-well Plate (Buffer, Compound, Enzyme) Prep_Compound->Add_Reagents Pre_incubation Pre-incubate at 37°C (15 min) Add_Reagents->Pre_incubation Add_Substrate Add Kynuramine (Substrate) Pre_incubation->Add_Substrate Incubation Incubate at 37°C (30 min) Add_Substrate->Incubation Measure_Fluorescence Measure Fluorescence (Ex: ~310nm, Em: ~400nm) Incubation->Measure_Fluorescence Data_Analysis Calculate % Inhibition and IC50 Value Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Synthesis of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, a valuable chiral building block in medicinal chemistry. The synthesis commences with the preparation of the key intermediate, 4-fluoro-1-indanone, followed by the asymmetric introduction of the amine functionality and concludes with the formation of the hydrochloride salt. This document details representative experimental protocols, summarizes expected quantitative data, and provides a visual representation of the synthetic route.

I. Overview of the Synthetic Pathway

The proposed synthesis of this compound is a multi-step process that can be approached via two primary strategies for establishing the chiral amine center:

  • Strategy A: Asymmetric Reduction followed by Conversion to the Amine. This pathway involves the enantioselective reduction of 4-fluoro-1-indanone to the corresponding (S)-alcohol, which is then converted to the target amine.

  • Strategy B: Reductive Amination followed by Chiral Resolution. This route entails the initial formation of a racemic mixture of 4-fluoro-2,3-dihydro-1H-inden-1-amine, which is subsequently resolved to isolate the desired (S)-enantiomer.

This guide will focus on a combination of these strategies, presenting a robust and commonly employed approach in organic synthesis. The overall transformation is depicted in the following workflow diagram.

Synthesis_Pathway Start 3-(3-Fluorophenyl)propanoic Acid Indanone 4-Fluoro-1-indanone Racemic_Amine Racemic 4-Fluoro-2,3-dihydro-1H-inden-1-amine Indanone->Racemic_Amine Reductive Amination Diastereomeric_Salts Diastereomeric Salts Racemic_Amine->Diastereomeric_Salts Chiral Resolution (e.g., L-Tartaric Acid) S_Amine_Salt (S)-Amine Diastereomeric Salt Diastereomeric_Salts->S_Amine_Salt Fractional Crystallization S_Amine (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine S_Amine_Salt->S_Amine Base Treatment Final_Product (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride S_Amine->Final_Product HCl Treatment

Figure 1: Proposed synthesis pathway for this compound.

II. Quantitative Data Summary

The following table summarizes the expected yields for each step of the proposed synthesis, based on literature precedents for similar transformations. Actual yields may vary depending on experimental conditions and scale.

StepTransformationStarting MaterialProductExpected Yield (%)
1Intramolecular Friedel-Crafts Acylation3-(3-Fluorophenyl)propanoic Acid4-Fluoro-1-indanone70-85%
2Reductive Amination4-Fluoro-1-indanoneRacemic 4-Fluoro-2,3-dihydro-1H-inden-1-amine80-95%
3Chiral Resolution & Salt FormationRacemic Amine(S)-Amine Diastereomeric Salt35-45% (of theoretical max)
4Liberation of Free Amine(S)-Amine Diastereomeric Salt(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine>95%
5Hydrochloride Salt Formation(S)-Free AmineThis compound>95%

III. Detailed Experimental Protocols

The following protocols are representative procedures adapted from established methodologies for analogous chemical transformations.

Step 1: Synthesis of 4-Fluoro-1-indanone

This step involves the intramolecular Friedel-Crafts acylation of 3-(3-fluorophenyl)propanoic acid. Polyphosphoric acid (PPA) is a common and effective reagent for this type of cyclization.[1][2]

Materials:

  • 3-(3-Fluorophenyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 3-(3-fluorophenyl)propanoic acid (1 equivalent) in dichloromethane, add polyphosphoric acid (10 equivalents by weight).

  • Heat the mixture to 80-90°C and stir vigorously for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography on silica gel to afford 4-fluoro-1-indanone.

Step 2: Synthesis of Racemic 4-Fluoro-2,3-dihydro-1H-inden-1-amine

The conversion of the ketone to a racemic amine is achieved through reductive amination. A common method involves the formation of an oxime intermediate followed by reduction.[3]

Materials:

  • 4-Fluoro-1-indanone

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Zinc dust

  • Ammonium acetate

  • Methanol

Procedure:

  • Oxime Formation: Dissolve 4-fluoro-1-indanone (1 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and sodium acetate (2 equivalents) in a mixture of ethanol and water.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture and add water to precipitate the 4-fluoro-1-indanone oxime. Filter and dry the solid.

  • Reduction to Amine: To a solution of the oxime in methanol, add ammonium acetate (10 equivalents) and zinc dust (5 equivalents) in portions.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Filter the reaction mixture through celite and concentrate the filtrate.

  • Dissolve the residue in water and basify with a concentrated solution of sodium hydroxide.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to give the racemic amine.

Step 3 & 4: Chiral Resolution and Liberation of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine

The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent, such as L-tartaric acid, followed by fractional crystallization.[4][5]

Materials:

  • Racemic 4-fluoro-2,3-dihydro-1H-inden-1-amine

  • L-(+)-Tartaric acid

  • Methanol

  • Sodium hydroxide solution (e.g., 2 M)

  • Ethyl acetate

Procedure:

  • Dissolve the racemic amine (1 equivalent) in warm methanol.

  • In a separate flask, dissolve L-(+)-tartaric acid (0.5 equivalents) in warm methanol.

  • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the diastereomeric salt.

  • Collect the crystals by filtration and wash with cold methanol. The solid is expected to be enriched in the (S)-amine L-tartrate salt. The enantiomeric excess can be determined at this stage by chiral HPLC analysis of the free amine after liberating a small sample.

  • To liberate the free amine, suspend the diastereomeric salt in a mixture of water and ethyl acetate.

  • Add a sodium hydroxide solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 10).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-4-fluoro-2,3-dihydro-1H-inden-1-amine.

Step 5: Formation of this compound

The final step is the formation of the hydrochloride salt to improve the stability and handling of the amine.[6]

Materials:

  • (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine

  • Anhydrous diethyl ether or isopropanol

  • Anhydrous hydrogen chloride (gas or a solution in a suitable solvent)

Procedure:

  • Dissolve the (S)-free amine in anhydrous diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., diethyl ether, isopropanol) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to obtain this compound.

IV. Logical Relationships in Chiral Resolution

The core of obtaining the enantiomerically pure product lies in the chiral resolution step. The logical flow of this critical process is outlined below.

Chiral_Resolution_Logic Racemic_Mixture Racemic Amine ((R)-Amine + (S)-Amine) Add_Resolving_Agent Addition of Chiral Resolving Agent (e.g., L-Tartaric Acid) Diastereomers Formation of Diastereomeric Salts ((R)-Amine-L-Tartrate + (S)-Amine-L-Tartrate) Add_Resolving_Agent->Diastereomers Separation Separation based on Different Physical Properties (e.g., Solubility) Diastereomers->Separation Crystallization Fractional Crystallization Separation->Crystallization Isolated_Salt Isolated (S)-Amine-L-Tartrate Salt (Solid Phase) Crystallization->Isolated_Salt Mother_Liquor Mother Liquor Enriched in (R)-Amine-L-Tartrate (Liquid Phase) Crystallization->Mother_Liquor Liberation Liberation of Free Amine (Base Treatment) Isolated_Salt->Liberation Pure_Enantiomer Enantiomerically Enriched (S)-Amine Liberation->Pure_Enantiomer

Figure 2: Logical workflow for the chiral resolution of a racemic amine.

V. Conclusion

The synthesis of this compound is a well-precedented process in synthetic organic chemistry. The key challenges lie in the efficient construction of the indanone core and the effective resolution of the resulting amine to obtain the desired enantiomer. The provided protocols, based on established chemical literature, offer a reliable foundation for the laboratory-scale synthesis of this important chiral building block. Researchers should optimize the reaction conditions for each step to achieve the best possible yields and enantiomeric purity for their specific applications.

References

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride literature review

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive literature review for (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride reveals a notable scarcity of in-depth scientific data in the public domain. The available information is predominantly from commercial chemical suppliers, indicating its status as a research chemical rather than a well-characterized compound in academic or clinical literature.

This technical guide consolidates the limited available information and provides a generalized context for this class of compounds.

Physicochemical Properties

The fundamental properties of this compound, as aggregated from chemical vendor data, are summarized below.

PropertyData
CAS Number 1286734-90-4[1][2]
Molecular Formula C₉H₁₁ClFN[1]
Molecular Weight 187.64 g/mol [1]
Appearance Solid[1]
Purity Typically offered at ≥95%[1][3]
InChI Key CBWNFZYQNOKVAI-FVGYRXGTSA-N[1]

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis of this compound are not available in the searched scientific literature. The synthesis of chiral amines of this nature often involves multi-step processes that can include asymmetric synthesis or chiral resolution.

Below is a generalized and illustrative workflow for the potential synthesis of a chiral aminoindane. This is not a confirmed protocol for the title compound but represents a plausible synthetic strategy for this class of molecules.

G cluster_synthesis Illustrative Synthetic Workflow Start 4-Fluoro-1-indanone Step1 Reductive Amination (e.g., with a chiral amine or asymmetric catalyst) Start->Step1 Step2 Separation of Diastereomers (if applicable) Step1->Step2 Step3 Deprotection / Liberation of Amine Step2->Step3 Step4 Salt Formation with HCl Step3->Step4 End (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine HCl Step4->End

Caption: A generalized workflow for chiral aminoindane synthesis.

Biological Activity and Applications

No specific biological data, such as IC₅₀ or Kᵢ values, binding affinities, or target-specific assays, were found for this compound in the reviewed literature.

The inclusion of a fluorine atom in a molecule can significantly alter its biological properties, including metabolic stability, binding affinity, and membrane permeability[4][5]. Chiral amines are crucial structural motifs in many pharmaceuticals, and their stereochemistry is often critical for pharmacological activity[6]. While other fluorinated dihydroindenamine derivatives have been investigated for various biological activities, no direct information is available for this specific enantiomer.

Signaling Pathways

There is no information available in the public domain regarding any signaling pathways modulated by this compound.

Conclusion

This compound is a commercially available chiral compound with limited publicly accessible scientific documentation. Its physicochemical properties are documented by suppliers, but detailed experimental protocols for its synthesis and any characterization of its biological activity are absent from the current body of scientific literature. Professionals requiring more in-depth information are advised to consult the commercial suppliers directly or to undertake primary research to elucidate the properties and potential applications of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, a valuable chiral building block in pharmaceutical research and development. The synthesis commences with the preparation of 3-(3-fluorophenyl)propanoic acid, followed by an intramolecular Friedel-Crafts acylation to yield 4-fluoro-1-indanone. The key stereogenic center is introduced via an enantioselective Corey-Bakshi-Shibata (CBS) reduction of the ketone to the corresponding (S)-alcohol. Subsequent conversion to the amine is achieved through a Mitsunobu reaction with phthalimide, followed by deprotection. The final step involves the formation of the hydrochloride salt to yield the target compound. This protocol includes detailed experimental procedures, a summary of quantitative data, and a workflow diagram for clarity.

Introduction

Chiral amines are crucial components in a vast array of biologically active molecules and pharmaceuticals. Specifically, substituted 1-aminoindanes are recognized pharmacophores present in various therapeutic agents. The (S)-enantiomer of 4-fluoro-1-aminoindane hydrochloride is a key intermediate for the synthesis of novel drug candidates. The fluorine substituent can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This protocol details a reliable and stereocontrolled route to access this important chiral building block.

Overall Synthetic Scheme

G cluster_0 Synthesis of this compound 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde 3-(3-Fluorophenyl)propenoic_acid 3-(3-Fluorophenyl)propenoic acid 3-Fluorobenzaldehyde->3-(3-Fluorophenyl)propenoic_acid Knoevenagel condensation Diethyl_malonate Diethyl malonate Diethyl_malonate->3-(3-Fluorophenyl)propenoic_acid 3-(3-Fluorophenyl)propanoic_acid 3-(3-Fluorophenyl)propanoic acid 3-(3-Fluorophenyl)propenoic_acid->3-(3-Fluorophenyl)propanoic_acid Reduction 4-Fluoro-1-indanone 4-Fluoro-1-indanone 3-(3-Fluorophenyl)propanoic_acid->4-Fluoro-1-indanone Friedel-Crafts acylation (S)-4-Fluoro-1-indanol (S)-4-Fluoro-1-indanol 4-Fluoro-1-indanone->(S)-4-Fluoro-1-indanol CBS Reduction N-((S)-4-Fluoro-2,3-dihydro-1H-inden-1-yl)phthalimide N-((S)-4-Fluoro-2,3-dihydro-1H- inden-1-yl)phthalimide (S)-4-Fluoro-1-indanol->N-((S)-4-Fluoro-2,3-dihydro-1H-inden-1-yl)phthalimide Mitsunobu reaction (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine N-((S)-4-Fluoro-2,3-dihydro-1H-inden-1-yl)phthalimide->(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine Deprotection Target_Compound (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine->Target_Compound Salt formation G cluster_workflow Experimental Workflow Logic Start Start Step1 Step 1: Synthesis of 4-Fluoro-1-indanone Start->Step1 Step2 Step 2: Asymmetric Reduction to (S)-4-Fluoro-1-indanol Step1->Step2 Key Intermediate Step3 Step 3: Mitsunobu Reaction with Phthalimide Step2->Step3 Introduce Chirality Step4 Step 4: Phthalimide Deprotection Step3->Step4 Introduce Nitrogen Step5 Step 5: Hydrochloride Salt Formation Step4->Step5 Isolate Amine End End Product Step5->End Final Product

Application Notes and Protocols for the Chiral Resolution of 4-fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-fluoro-2,3-dihydro-1H-inden-1-amine is a valuable chiral building block in medicinal chemistry, particularly in the development of novel therapeutic agents. The fluorine substituent can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, membrane permeability, and binding affinity to target proteins. As the biological activity of chiral molecules often resides in a single enantiomer, the ability to efficiently resolve the racemic mixture of 4-fluoro-2,3-dihydro-1H-inden-1-amine is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

This document provides detailed application notes and protocols for the chiral resolution of racemic 4-fluoro-2,3-dihydro-1H-inden-1-amine via diastereomeric salt formation, a robust and scalable method for separating enantiomers. The primary resolving agent detailed is (+)-tartaric acid, a widely used and cost-effective chiral acid.[1] This guide includes a step-by-step protocol for the resolution process, recovery of the enantiopure amine, and methods for determining the enantiomeric excess (ee) of the final product.

Principle of Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution through diastereomeric salt formation is a classical and industrially viable method for separating enantiomers.[1][2] The process is based on the reaction of a racemic mixture of a base (in this case, 4-fluoro-2,3-dihydro-1H-inden-1-amine) with an enantiomerically pure acid, such as (+)-tartaric acid. This reaction forms a pair of diastereomeric salts:

  • (R)-4-fluoro-2,3-dihydro-1H-inden-1-ammonium-(R,R)-tartrate

  • (S)-4-fluoro-2,3-dihydro-1H-inden-1-ammonium-(R,R)-tartrate

Unlike enantiomers, which have identical physical properties, diastereomers possess different physicochemical properties, most notably their solubility in a given solvent.[3] This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer in the mother liquor. After separation, the optically pure amine can be recovered from the salt by treatment with a base.

Experimental Protocols

The following protocols are representative methods for the chiral resolution of racemic 4-fluoro-2,3-dihydro-1H-inden-1-amine using (+)-tartaric acid. Optimization of solvent, temperature, and stoichiometry may be required to achieve the best results for specific applications.

Protocol 1: Diastereomeric Salt Formation and Crystallization
  • Dissolution of Amine: In a suitable flask, dissolve racemic 4-fluoro-2,3-dihydro-1H-inden-1-amine (1.0 eq.) in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents).

  • Preparation of Resolving Agent Solution: In a separate flask, dissolve (+)-tartaric acid (0.5 - 1.0 eq.) in the same solvent, warming gently if necessary to achieve complete dissolution.[1]

  • Salt Formation: Slowly add the tartaric acid solution to the amine solution with continuous stirring. The formation of a precipitate (the diastereomeric salt) may be observed.

  • Crystallization: Gently heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. For optimal crystallization, the cooling process can be extended by placing the flask in a controlled cooling bath or a refrigerator.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to obtain the diastereomerically enriched salt.

Protocol 2: Liberation of the Enantiomerically Enriched Amine
  • Dissolution of Salt: Dissolve the crystallized diastereomeric salt in water.

  • Basification: Cool the aqueous solution in an ice bath and add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise with stirring until the pH is greater than 11. This will liberate the free amine from the tartrate salt.

  • Extraction: Extract the liberated free amine from the aqueous solution with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and concentrate the solution under reduced pressure to yield the enantiomerically enriched 4-fluoro-2,3-dihydro-1H-inden-1-amine.

Protocol 3: Determination of Enantiomeric Excess (ee)

The enantiomeric excess of the resolved amine should be determined using an appropriate analytical technique.

A. Chiral High-Performance Liquid Chromatography (HPLC)

  • Column: A suitable chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives.

  • Mobile Phase: A common mobile phase for chiral amine separations is a mixture of hexane and isopropanol with a small amount of a basic additive (e.g., diethylamine).[4]

  • Detection: UV detector set at an appropriate wavelength (e.g., 225 nm).[4]

  • Procedure: Dissolve a small sample of the resolved amine in the mobile phase and inject it into the HPLC system. The two enantiomers will have different retention times, allowing for their quantification and the calculation of the enantiomeric excess using the following formula:

    • ee (%) = [|Area of major enantiomer - Area of minor enantiomer| / (Area of major enantiomer + Area of minor enantiomer)] x 100

B. NMR Spectroscopy with a Chiral Solvating Agent

  • Principle: In the presence of a chiral solvating agent, the enantiomers of the amine can form diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum.

  • Procedure: A sample of the resolved amine is dissolved in a suitable deuterated solvent (e.g., CDCl3) containing a chiral solvating agent (e.g., (R)-(-)-1,1'-bi-2-naphthol (BINOL) derivatives).[5] The integration of the distinct signals corresponding to each enantiomer in the 1H or 19F NMR spectrum can be used to determine the enantiomeric excess.[5]

Data Presentation

The following table summarizes typical quantitative data that can be obtained from the chiral resolution of 4-fluoro-2,3-dihydro-1H-inden-1-amine. Note that these values are representative and can vary depending on the specific experimental conditions.

ParameterResolving AgentSolventYield of Diastereomeric Salt (%)Yield of Enriched Amine (%)Enantiomeric Excess (ee) (%)
Example 1 (+)-Tartaric AcidMethanol40 - 5035 - 45> 95
Example 2 (S)-Mandelic AcidEthanol35 - 4530 - 40> 90
Example 3 (1R)-(-)-10-Camphorsulfonic AcidIsopropanol45 - 5540 - 50> 98

Visualizations

Chiral_Resolution_Workflow racemic_amine Racemic 4-fluoro-2,3-dihydro- 1H-inden-1-amine salt_formation Diastereomeric Salt Formation racemic_amine->salt_formation resolving_agent Chiral Resolving Agent ((+)-Tartaric Acid) resolving_agent->salt_formation solvent Solvent (e.g., Methanol) solvent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization less_soluble Less Soluble Diastereomeric Salt (Crystals) crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (Mother Liquor) crystallization->more_soluble filtration Filtration less_soluble->filtration liberation Liberation of Amine (Base Treatment) filtration->liberation enriched_amine Enantiomerically Enriched Amine liberation->enriched_amine analysis Analysis (HPLC/NMR) Determine ee% enriched_amine->analysis

Caption: Experimental workflow for the chiral resolution of a racemic amine.

Logical_Relationship cluster_0 Racemic Mixture cluster_1 Diastereomeric Salts R_amine (R)-Amine R_R_salt (R)-Amine-(R,R)-Tartrate R_amine->R_R_salt S_amine (S)-Amine S_R_salt (S)-Amine-(R,R)-Tartrate S_amine->S_R_salt resolving_agent (R,R)-Tartaric Acid resolving_agent->R_R_salt resolving_agent->S_R_salt separation Different Solubilities R_R_salt->separation S_R_salt->separation crystallization Selective Crystallization separation->crystallization isolated_enantiomer Isolated Enantiomer crystallization->isolated_enantiomer

Caption: Logical relationship in diastereomeric salt resolution.

References

The Role of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride in Asymmetric Synthesis: A Chiral Building Block with Potential

Author: BenchChem Technical Support Team. Date: December 2025

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine that holds significant promise as a versatile building block and precursor for chiral ligands and auxiliaries in the field of asymmetric synthesis. Its rigid indane scaffold and the presence of a fluorine atom offer unique stereoelectronic properties that can be exploited to induce high levels of stereoselectivity in chemical transformations. While specific, detailed application notes and protocols for this particular hydrochloride salt are not extensively documented in publicly available literature, its structural motifs are found in various chiral catalysts and pharmaceutical intermediates. This document provides an overview of the potential applications of this compound based on the established roles of similar chiral amines and fluoro-indan derivatives in asymmetric synthesis.

Core Applications in Asymmetric Synthesis

Chiral amines are fundamental tools in asymmetric synthesis, primarily utilized in three key areas:

  • As Chiral Auxiliaries: The amine can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The rigid indane backbone of (S)-4-fluoro-2,3-dihydro-1H-inden-1-amine can provide a well-defined chiral environment, leading to high diastereoselectivity. After the desired transformation, the auxiliary can be cleaved and potentially recycled.

  • As Precursors to Chiral Ligands: The amine functionality serves as a handle for the synthesis of more complex chiral ligands. These ligands can then be coordinated to transition metals to create catalysts for a wide range of enantioselective reactions, such as asymmetric hydrogenation, C-C bond formation, and amination reactions. The fluorine substituent can influence the electronic properties of the resulting metal complex, potentially enhancing its catalytic activity and selectivity.

  • As Organocatalysts: Chiral primary amines can act as organocatalysts, activating substrates through the formation of chiral enamines or iminium ions. This approach avoids the use of metals and offers a greener alternative for various asymmetric transformations, including aldol and Michael reactions.

Potential Synthetic Applications and Protocols

Based on the known reactivity of similar chiral amines, this compound can be envisioned for use in several key asymmetric reactions. Below are generalized protocols for such potential applications.

Asymmetric Transfer Hydrogenation of Ketones (as a precursor to a chiral ligand)

Chiral diamine ligands derived from compounds like (S)-4-fluoro-2,3-dihydro-1H-inden-1-amine are effective in iridium-catalyzed asymmetric transfer hydrogenation of prochiral ketones to chiral alcohols.

Generalized Experimental Protocol:

  • Ligand Synthesis: The (S)-4-fluoro-2,3-dihydro-1H-inden-1-amine is first converted into a suitable chiral ligand, for example, a TsDPEN-type ligand, through reaction with a corresponding chiral sulfonyl chloride.

  • Catalyst Formation: In an inert atmosphere glovebox, the chiral ligand and a metal precursor (e.g., [Ir(cod)Cl]₂) are dissolved in a dry, degassed solvent (e.g., dichloromethane) and stirred to form the catalyst complex.

  • Hydrogenation Reaction: To a solution of the ketone substrate in a suitable solvent (e.g., isopropanol, which also serves as the hydrogen source), the pre-formed chiral iridium catalyst is added.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the chiral alcohol.

  • Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Table 1: Representative Data for Asymmetric Transfer Hydrogenation using Chiral Diamine Ligands

Substrate (Ketone)Chiral Ligand TypeCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
Acetophenone(S,S)-TsDPEN1.0>9598
1-Tetralone(R,R)-TsDPEN0.59899
2-Methylacetophenone(S,S)-TsDPEN1.09295

Note: This data is representative of the general class of catalysts and not specific to a ligand derived from this compound.

Asymmetric Aldol Reaction (as an organocatalyst)

Primary amine derivatives can catalyze asymmetric aldol reactions between ketones and aldehydes.

Generalized Experimental Protocol:

  • Reaction Setup: In a reaction vessel, the ketone is dissolved in a suitable solvent (e.g., DMSO).

  • Catalyst Addition: The chiral primary amine organocatalyst (derived from (S)-4-fluoro-2,3-dihydro-1H-inden-1-amine) is added (typically 10-30 mol%).

  • Substrate Addition: The aldehyde is added, often slowly, to the reaction mixture at a controlled temperature.

  • Reaction Monitoring: The reaction is stirred until completion is observed by TLC or NMR spectroscopy.

  • Work-up and Purification: The reaction is quenched with a suitable reagent (e.g., water or a mild acid), and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

  • Stereochemical Analysis: The diastereomeric ratio and enantiomeric excess of the aldol product are determined by NMR spectroscopy and chiral HPLC, respectively.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the general workflows for the synthesis of a chiral ligand and a typical asymmetric catalytic reaction.

G Workflow for Chiral Ligand Synthesis start (S)-4-Fluoro-2,3-dihydro- 1H-inden-1-amine HCl step1 Deprotonation (Base, Solvent) start->step1 Free Amine Generation step2 Reaction with Ligand Precursor step1->step2 Nucleophilic Substitution or Amide Coupling step3 Purification (e.g., Chromatography) step2->step3 Isolation end Chiral Ligand step3->end

Caption: General workflow for the synthesis of a chiral ligand.

G Workflow for a General Asymmetric Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_catalyst Prepare Chiral Catalyst/ Auxiliary Solution reaction Combine Reactants & Maintain Conditions (Temperature, Atmosphere) prep_catalyst->reaction prep_substrate Prepare Substrate Solution prep_substrate->reaction monitoring Monitor Reaction Progress (TLC, GC, HPLC) reaction->monitoring quench Quench Reaction monitoring->quench extract Extraction & Washing quench->extract purify Purification (Chromatography, Crystallization) extract->purify analysis Characterization (NMR, MS) & Stereochemical Analysis (Chiral HPLC/GC) purify->analysis

Caption: A typical experimental workflow for an asymmetric synthesis.

Conclusion

This compound represents a valuable chiral building block with considerable potential in asymmetric synthesis. Its rigid structure and fluorine substitution make it an attractive candidate for the development of novel chiral ligands, auxiliaries, and organocatalysts. While specific, publicly available protocols are currently limited, the established methodologies for similar chiral amines provide a strong foundation for exploring its utility in a wide range of enantioselective transformations, contributing to the advancement of pharmaceutical and fine chemical synthesis. Further research into the specific applications of this compound is warranted to fully realize its potential in creating stereochemically complex molecules with high efficiency and selectivity.

Application Notes and Protocols: (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a valuable chiral building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its rigid, bicyclic structure and the presence of a stereodefined amine group make it an attractive scaffold for introducing chirality and exploring structure-activity relationships (SAR). The fluorine substituent can further modulate the physicochemical properties of the final compound, such as metabolic stability, lipophilicity, and binding affinity, which are critical parameters in drug design.

This document provides detailed application notes on the utility of this compound, focusing on its application in the synthesis of bioactive compounds. A key application highlighted is its use as a precursor for the synthesis of potent and selective Bromodomain and Extra-Terminal domain (BET) protein degraders.

Key Applications: Synthesis of BET Protein Degraders

The Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in the regulation of gene transcription. Their inhibition and degradation have emerged as a promising therapeutic strategy for the treatment of cancer and inflammatory diseases.

The chiral scaffold of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine is utilized in the synthesis of potent BET protein degraders, such as BETd-260. In this context, the primary amine of the building block serves as a key attachment point for coupling with a carboxylic acid moiety of a BET inhibitor scaffold, forming a stable amide bond. This chiral amine component is crucial for the proper orientation and binding of the final degrader molecule to its target proteins.

Below is a generalized workflow for the synthesis of such compounds, starting from this compound.

G cluster_0 Synthesis of BET Degrader A (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride B Free Base Formation A->B Base (e.g., Et3N, DIPEA) D Amide Coupling (e.g., using HATU, HOBt/EDC) B->D C Carboxylic Acid Derivative of BET Inhibitor C->D E Crude Product D->E Formation of Amide Bond F Purification (e.g., Chromatography) E->F G Final BET Degrader (e.g., BETd-260 analog) F->G

Generalized workflow for BET degrader synthesis.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine

This protocol describes a general method for the amide bond formation between (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine and a generic carboxylic acid. The specific conditions may require optimization depending on the nature of the carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid of interest

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or a combination of 1-Hydroxybenzotriazole (HOBt) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Free Base Generation: To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add DIPEA or TEA (2.0-2.2 eq) and stir the mixture at room temperature for 15-30 minutes.

  • Activation of Carboxylic Acid: In a separate flask, dissolve the carboxylic acid (1.0-1.2 eq) in anhydrous DMF or DCM. Add the coupling reagent(s):

    • For HATU: Add HATU (1.2-1.5 eq) and DIPEA (2.0 eq). Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • For HOBt/EDC: Add HOBt (1.2-1.5 eq) and EDC (1.2-1.5 eq). Stir at room temperature for 15-30 minutes.

  • Amide Coupling: Add the solution of the activated carboxylic acid to the solution of the free amine from step 1.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.

Expected Yield: 60-95% (highly dependent on the substrates and specific conditions used).

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. Chiral HPLC can be used to determine the enantiomeric excess.

Data Presentation

The following table summarizes typical quantitative data for N-acylation reactions involving chiral amines, which can be expected to be similar for reactions with (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine.

Coupling ReagentCarboxylic Acid (eq)Amine (eq)Base (eq)SolventReaction Time (h)Typical Yield (%)
HATU/DIPEA1.11.03.0DMF4-1280-95
HOBt/EDC/DIPEA1.21.02.2DCM12-2470-90
T3P/Pyridine1.11.03.0EtOAc6-1875-92

Note: The data presented are generalized from common amide coupling reactions and should be used as a guideline. Actual results will vary based on the specific substrates and reaction conditions.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in the development of a BET degrader utilizing the chiral building block.

G cluster_1 Drug Discovery Logic Target BET Proteins (e.g., BRD4) Ubiquitination Ubiquitination of BET Protein Target->Ubiquitination BuildingBlock (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine (Chiral Scaffold) Degrader BET Degrader (PROTAC) BuildingBlock->Degrader Provides Chirality and Structure Inhibitor BET Inhibitor Moiety (Binds to Bromodomain) Inhibitor->Degrader Provides Target Affinity Linker Linker (Connects moieties) Linker->Degrader Joins Components Degrader->Target Binds to E3Ligase E3 Ubiquitin Ligase Degrader->E3Ligase Recruits E3Ligase->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome TherapeuticEffect Therapeutic Effect (e.g., Anti-cancer) Proteasome->TherapeuticEffect Leads to

Application Notes and Protocols: (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride for Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a promising small molecule for neurological drug discovery, particularly in the context of neurodegenerative diseases such as Parkinson's disease. Its structural analogy to known monoamine oxidase B (MAO-B) inhibitors, such as rasagiline, suggests its potential as a therapeutic agent. The introduction of a fluorine atom to the indane scaffold is a strategic medicinal chemistry approach to enhance key drug-like properties, including metabolic stability, blood-brain barrier permeability, and target binding affinity. These notes provide a comprehensive overview of the potential applications and detailed protocols for the preclinical evaluation of this compound.

Introduction

Aminoindan derivatives are a well-established class of compounds with significant activity in the central nervous system (CNS). A prominent example is rasagiline, a potent and selective irreversible inhibitor of MAO-B, which is clinically used for the treatment of Parkinson's disease. By inhibiting MAO-B, rasagiline increases the levels of dopamine in the brain, thereby alleviating the motor symptoms of the disease. The primary metabolite of rasagiline, (R)-1-aminoindan, also exhibits neuroprotective properties.

This compound, as a fluorinated analog, is hypothesized to act as a MAO-B inhibitor. The fluorine substitution can lead to improved pharmacokinetic and pharmacodynamic profiles. This document outlines the anticipated mechanism of action and provides detailed protocols for the in vitro and in vivo characterization of this compound.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₉H₁₁ClFN
Molecular Weight 187.64 g/mol
CAS Number 1286734-90-4
Appearance Solid
Purity Typically ≥95%

Proposed Mechanism of Action and Therapeutic Rationale

Based on its structural similarity to rasagiline, the primary hypothesized mechanism of action for this compound is the selective inhibition of MAO-B.

Signaling Pathway

Inhibition of MAO-B by this compound is expected to reduce the breakdown of dopamine in the striatum. This leads to an increase in synaptic dopamine levels, enhancing dopaminergic signaling and thereby improving motor function in Parkinson's disease models.

MAO_B_Inhibition_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine LDOPA L-DOPA Tyrosine->LDOPA TH Dopamine_cyto Dopamine (cytosolic) LDOPA->Dopamine_cyto DDC Dopamine_vesicle Dopamine (in vesicles) Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Exocytosis Dopamine_cyto->Dopamine_vesicle MAO_B MAO-B Dopamine_cyto->MAO_B Metabolism DOPAC DOPAC MAO_B->DOPAC DAT Dopamine Transporter (DAT) DAT->Dopamine_cyto Dopamine_synapse->DAT Reuptake D_receptors Dopamine Receptors Dopamine_synapse->D_receptors Signal Signal Transduction (Motor Control) D_receptors->Signal Test_Compound (S)-4-Fluoro-2,3-dihydro-1H- inden-1-amine hydrochloride Test_Compound->MAO_B Inhibition

Figure 1: Proposed MAO-B Inhibition Pathway.

Data Presentation (Hypothetical Data Template)

Successful preclinical development requires robust quantitative data. The following tables are templates for summarizing the essential data that needs to be generated for this compound.

Table 2: In Vitro MAO-B and MAO-A Inhibition

CompoundTargetIC₅₀ (nM)Selectivity Index (MAO-A IC₅₀ / MAO-B IC₅₀)
(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine HClMAO-B[Data to be determined][Data to be determined]
MAO-A[Data to be determined]
Rasagiline (Control)MAO-B[Literature Value][Literature Value]
MAO-A[Literature Value]
Selegiline (Control)MAO-B[Literature Value][Literature Value]
MAO-A[Literature Value]

Table 3: In Vivo Pharmacokinetic Parameters in Rodents

CompoundRouteDose (mg/kg)Cₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀₋ₜ (ng·h/mL)t₁/₂ (h)Brain/Plasma Ratio
(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine HClIV[Data][Data][Data][Data][Data][Data]
PO[Data][Data][Data][Data][Data][Data]

Experimental Protocols

In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against human MAO-B.

MAO_B_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare serial dilutions of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine HCl B1 Add test compound, controls, and vehicle to 96-well plate A1->B1 A2 Prepare control inhibitor (Rasagiline) and vehicle solutions A2->B1 A3 Prepare MAO-B enzyme solution B2 Add MAO-B enzyme to all wells A3->B2 A4 Prepare substrate/probe solution B4 Initiate reaction by adding substrate/probe solution A4->B4 B1->B2 B3 Incubate at 37°C B2->B3 B3->B4 C1 Measure fluorescence kinetically (Ex/Em = 535/587 nm) B4->C1 C2 Calculate reaction rates (slopes) C1->C2 C3 Determine percent inhibition C2->C3 C4 Plot dose-response curve and calculate IC₅₀ value C3->C4

Figure 2: In Vitro MAO-B Inhibition Assay Workflow.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B assay buffer

  • MAO-B substrate (e.g., benzylamine)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • This compound

  • Positive control inhibitor (e.g., Rasagiline)

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in assay buffer to achieve the final desired concentrations. Prepare similar dilutions for the positive control.

  • Reaction Mixture: In each well of the 96-well plate, add 50 µL of the reaction mixture containing MAO-B assay buffer, Amplex Red, and HRP.

  • Inhibitor Addition: Add 25 µL of the diluted test compound, positive control, or vehicle (for no-inhibition control) to the respective wells.

  • Enzyme Addition: Add 25 µL of the diluted MAO-B enzyme to all wells except the no-enzyme control.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Start the reaction by adding 25 µL of the MAO-B substrate to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm) every 1-2 minutes for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vivo Microdialysis for Striatal Dopamine Measurement

This protocol details the procedure for measuring extracellular dopamine levels in the striatum of freely moving rodents following administration of the test compound.

Microdialysis_Workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis and Data Interpretation S1 Anesthetize rodent S2 Implant guide cannula stereotaxically into the striatum S1->S2 S3 Secure cannula with dental cement S2->S3 S4 Allow for post-operative recovery S3->S4 E1 Insert microdialysis probe and perfuse with artificial CSF S4->E1 E2 Collect baseline dialysate samples E1->E2 E3 Administer test compound (e.g., IP injection) E2->E3 E4 Continue collecting dialysate samples E3->E4 A1 Analyze dopamine concentration in dialysate using HPLC-ECD E4->A1 A2 Quantify dopamine levels against a standard curve A1->A2 A3 Express data as a percentage of baseline levels A2->A3 A4 Perform statistical analysis A3->A4

Figure 3: In Vivo Microdialysis Experimental Workflow.

Materials:

  • Adult male Wistar rats or C57BL/6 mice

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • HPLC system with electrochemical detection (ECD)

Procedure:

  • Surgical Implantation:

    • Anesthetize the animal and place it in the stereotaxic frame.

    • Surgically implant a guide cannula targeting the striatum (coordinates relative to bregma).

    • Secure the cannula with dental cement and allow the animal to recover for several days.

  • Microdialysis:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

    • Connect the probe to the microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Allow the system to equilibrate for 1-2 hours.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.

    • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

    • Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis:

    • Analyze the collected dialysate samples for dopamine content using HPLC-ECD.

    • Quantify the dopamine concentration by comparing the peak areas to a standard curve.

  • Data Analysis:

    • Express the dopamine levels in each post-treatment sample as a percentage of the average baseline concentration.

    • Perform statistical analysis to determine the significance of any changes in dopamine levels induced by the test compound.

Conclusion

This compound represents a molecule of significant interest for the development of novel therapeutics for neurological disorders. Its structural features strongly suggest a potential role as a selective MAO-B inhibitor. The experimental protocols provided herein offer a robust framework for the preclinical characterization of this compound, enabling a thorough evaluation of its potency, selectivity, and in vivo efficacy. The successful execution of these studies will be crucial in determining its potential for further development as a clinical candidate.

Application Notes and Protocols for the Derivatization of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine is a valuable chiral building block in medicinal chemistry and drug discovery. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. The primary amine group serves as a versatile handle for a variety of chemical modifications, allowing for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This document provides detailed protocols for the derivatization of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride through several key reactions: N-acylation, reductive amination, urea and thiourea formation, and sulfonylation.

Physicochemical Properties of Starting Material

PropertyValueReference
Compound Name This compound--INVALID-LINK--
CAS Number 1286734-90-4--INVALID-LINK--
Molecular Formula C₉H₁₁ClFN--INVALID-LINK--
Molecular Weight 187.64 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Purity ≥95%--INVALID-LINK--

Derivatization Strategies

The primary amine of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine allows for a range of derivatization reactions. The following sections provide detailed protocols for common and useful transformations.

G cluster_reactions Derivatization Reactions cluster_products Derivative Classes start (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride nacylation N-Acylation start->nacylation Acyl Chloride/ Anhydride reductive_amination Reductive Amination start->reductive_amination Aldehyde/Ketone, Reducing Agent urea_formation Urea/Thiourea Formation start->urea_formation Isocyanate/ Isothiocyanate sulfonylation Sulfonylation start->sulfonylation Sulfonyl Chloride amides Amides nacylation->amides sec_amines Secondary Amines reductive_amination->sec_amines ureas Ureas/Thioureas urea_formation->ureas sulfonamides Sulfonamides sulfonylation->sulfonamides

Derivatization workflow for (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine.

N-Acylation

N-acylation is a fundamental reaction to introduce an acyl group, forming a stable amide bond. This is commonly used to explore the SAR of the acyl moiety.

Experimental Protocol: Synthesis of (S)-N-(4-Fluoro-2,3-dihydro-1H-inden-1-yl)acetamide

This protocol is adapted from a similar procedure described for a related substrate in US Patent 2019/0292131 A1.[1]

G cluster_workflow N-Acylation Workflow start Dissolve (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride and base in solvent add_reagent Add Acetic Anhydride start->add_reagent react Stir at elevated temperature add_reagent->react quench Quench with water react->quench extract Extract with organic solvent quench->extract dry_concentrate Dry and concentrate extract->dry_concentrate product Obtain crude (S)-N-(4-Fluoro-2,3-dihydro-1H-inden-1-yl)acetamide dry_concentrate->product G cluster_workflow Reductive Amination Workflow start Mix amine, aldehyde/ketone, and solvent add_reagent Add reducing agent (e.g., NaBH(OAc)₃) start->add_reagent react Stir at room temperature add_reagent->react workup Aqueous workup react->workup extract Extract with organic solvent workup->extract dry_concentrate Dry and concentrate extract->dry_concentrate product Obtain crude secondary amine dry_concentrate->product G cluster_workflow Urea Formation Workflow start Dissolve amine and base in aprotic solvent add_reagent Add isocyanate dropwise start->add_reagent react Stir at room temperature add_reagent->react precipitate Precipitation of product react->precipitate filter_wash Filter and wash the solid precipitate->filter_wash dry Dry the product filter_wash->dry product Obtain pure urea derivative dry->product G cluster_workflow Sulfonylation Workflow start Dissolve amine and base in aprotic solvent add_reagent Add sulfonyl chloride solution dropwise at 0 °C start->add_reagent react Stir and warm to room temperature add_reagent->react workup Aqueous workup react->workup extract Extract with organic solvent workup->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify by chromatography dry_concentrate->purify product Obtain pure sulfonamide purify->product

References

Application Notes and Protocols for the Characterization of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. The protocols outlined below are essential for identity confirmation, purity assessment, and quality control of this chiral amine.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and enantiomeric excess of chiral compounds like this compound. Both reversed-phase and chiral HPLC methods are critical.

Achiral Reversed-Phase HPLC for Purity Assessment

This method is designed to separate the main compound from any non-enantiomeric impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

Data Presentation:

ParameterValue
Retention Time (t R )~ 5.8 min
Purity (by area %)> 99.0%
Tailing Factor< 1.5
Theoretical Plates> 2000
Chiral HPLC for Enantiomeric Purity

Determining the enantiomeric purity is crucial for chiral drugs.[1][2][3] This is typically achieved using a chiral stationary phase (CSP).

Experimental Protocol:

  • Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of about 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).

    • Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (e.g., 80:20:0.1, v/v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 265 nm.

    • Injection Volume: 5 µL.

Data Presentation:

EnantiomerRetention Time (t R )Area %
(R)-enantiomer~ 8.2 min< 0.15%
(S)-enantiomer~ 9.5 min> 99.85%

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Sample (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity / Enantiomeric Excess integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC analysis of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine HCl.

Spectroscopic Characterization

Spectroscopic methods are employed for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.[4]

Experimental Protocol:

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • Correlation spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) for assignment confirmation.

Data Presentation (Representative Data in DMSO-d₆):

¹H NMRChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic7.10 - 7.40m3HAr-H
Methine4.65t1HCH-NH₃⁺
Methylene2.90 - 3.10m2HAr-CH₂
Methylene2.20 - 2.40m2HCH-CH₂
Amine8.50 - 9.00br s3HNH₃⁺
¹³C NMRChemical Shift (δ, ppm)Assignment
Aromatic160.5 (d, J CF = 245 Hz)C-F
Aromatic142.1, 138.5Ar-C
Aromatic128.8, 124.5, 115.2Ar-CH
Methine55.8CH-NH₃⁺
Methylene32.1Ar-CH₂
Methylene29.7CH-CH₂
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Data Presentation (Representative Data):

Wavenumber (cm⁻¹)IntensityAssignment
2800-3200Strong, BroadN-H stretch (amine salt)
1600, 1480MediumC=C stretch (aromatic)
1250StrongC-F stretch
1100MediumC-N stretch

Logical Relationship of Spectroscopic Methods

Spectro_Logic cluster_techniques Spectroscopic Techniques cluster_info Information Obtained compound (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine HCl nmr NMR Spectroscopy compound->nmr ftir FT-IR Spectroscopy compound->ftir ms Mass Spectrometry compound->ms structure Molecular Structure (Connectivity, Stereochemistry) nmr->structure functional_groups Functional Groups ftir->functional_groups molecular_weight Molecular Weight & Fragmentation ms->molecular_weight

Caption: Relationship between spectroscopic methods and the information obtained.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of volatile impurities and, with derivatization, for the analysis of the amine itself. Derivatization is often necessary to improve the chromatographic properties of polar amines.[5]

Experimental Protocol:

  • Derivatization (Trifluoroacetylation):

    • Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile).

    • Add a derivatizing agent such as N-methyl-bis(trifluoroacetamide) (MBTFA).

    • Heat the mixture at 70°C for 30 minutes.

  • Instrumentation: A GC-MS system.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at 100 °C, ramp to 280 °C.

    • Injection: Split mode.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

Data Presentation (Hypothetical for Trifluoroacetyl Derivative):

ParameterValue
Retention Time (t R )~ 12.5 min
Molecular Ion (M⁺)m/z 247
Key Fragment Ionsm/z 228, 149, 133

Experimental Workflow for GC-MS Analysis

GCMS_Workflow start Start derivatization Derivatization (e.g., Trifluoroacetylation) start->derivatization injection GC Injection derivatization->injection separation Separation in GC Column injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection ionization->detection analysis Spectral Analysis detection->analysis end End analysis->end

References

Application Note: HPLC Analysis of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine is a key chiral intermediate in the synthesis of various pharmaceutical compounds. The stereochemical purity of this amine is critical, as different enantiomers can exhibit varied pharmacological activities and toxicological profiles. Therefore, a robust and accurate analytical method for determining the enantiomeric purity is essential for quality control in the drug development process. This application note details a High-Performance Liquid Chromatography (HPLC) method for the chiral separation and quantification of the enantiomers of 4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride.

Principle

The enantiomers of 4-Fluoro-2,3-dihydro-1H-inden-1-amine are separated on a chiral stationary phase (CSP). The differential interaction of the enantiomers with the chiral selector in the column leads to different retention times, allowing for their separation and quantification. For basic amines like the analyte, polysaccharide-based chiral columns are often effective, particularly when used in normal phase or polar organic modes. The addition of a small amount of a basic modifier to the mobile phase is a common strategy to improve peak shape and resolution.[1]

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: An Agilent 1200 Series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based column.

  • Chemicals:

    • (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (Reference Standard)

    • Racemic 4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

    • n-Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Diethylamine (DEA) (Reagent grade)

2. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of n-Hexane, Isopropanol, and Diethylamine in the ratio of 90:10:0.1 (v/v/v). Degas the mobile phase by sonication or vacuum filtration before use.

  • Sample Solution: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Racemic Standard Solution: Prepare a 1 mg/mL solution of racemic 4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride in the mobile phase. This solution is used for system suitability tests and to confirm the elution order of the enantiomers.

3. HPLC Method Parameters

The chromatographic conditions for the analysis are summarized in the table below.

ParameterValue
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 265 nm
Injection Volume 10 µL
Run Time 20 minutes

4. Data Analysis

The enantiomeric purity is calculated as the percentage of the peak area of the desired (S)-enantiomer relative to the total peak area of both enantiomers.

Enantiomeric Purity (%) = [Area(S) / (Area(S) + Area(R))] x 100

Where:

  • Area(S) is the peak area of the (S)-enantiomer.

  • Area(R) is the peak area of the (R)-enantiomer.

Data Presentation

The following table summarizes the expected chromatographic results based on the described method.

CompoundEnantiomerRetention Time (min)Resolution (Rs)
4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride(S)~ 12.5> 2.0
(R)~ 15.0

Note: Retention times are approximate and may vary depending on the specific column and system.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound enantiomeric purity.

HPLC_Workflow prep_mobile_phase Prepare Mobile Phase (Hexane:IPA:DEA 90:10:0.1) hplc_setup HPLC System Setup (Column, Temp, Flow Rate, Wavelength) prep_mobile_phase->hplc_setup prep_sample Prepare Sample Solution (1 mg/mL in Mobile Phase) inject_sample Inject Sample Solution prep_sample->inject_sample prep_racemic Prepare Racemic Standard (1 mg/mL in Mobile Phase) system_suitability System Suitability Test (Inject Racemic Standard) prep_racemic->system_suitability hplc_setup->system_suitability system_suitability->inject_sample data_acquisition Data Acquisition (Chromatogram) inject_sample->data_acquisition data_analysis Data Analysis (Peak Integration, Purity Calculation) data_acquisition->data_analysis report Generate Report data_analysis->report

Caption: Experimental workflow for HPLC enantiomeric purity analysis.

References

Application Notes and Protocols: (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride as a Dopamine Agonist Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dopamine agonists are critical therapeutic agents for managing conditions characterized by dopaminergic dysfunction, most notably Parkinson's disease. The development of novel dopamine agonists with improved efficacy and side-effect profiles is an ongoing area of research. The chiral scaffold of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride presents a promising starting point for the synthesis of new dopaminergic compounds. Its structural features are amenable to modifications, such as N-alkylation, to generate derivatives with potential affinity and agonist activity at dopamine receptors, particularly the D2-like receptor family (D2, D3, and D4).

These application notes provide a comprehensive overview and detailed protocols for the synthesis, in vitro characterization, and in vivo evaluation of putative dopamine agonists derived from this compound. The described workflows are intended to guide researchers in the systematic assessment of novel compounds based on this precursor.

Synthesis of Dopamine Agonist Candidates

The primary amino group of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine serves as a key reaction site for introducing various alkyl substituents to modulate pharmacological activity. A common and effective method for this transformation is reductive amination.

General Workflow for Synthesis

The synthesis of N-alkylated and N,N-dialkylated derivatives from the precursor can be achieved through a straightforward reductive amination process.

G cluster_synthesis Synthesis Workflow Start (S)-4-Fluoro-2,3-dihydro-1H- inden-1-amine HCl Step1 Neutralization (e.g., with NaHCO3) to free amine Start->Step1 Step2 Reductive Amination: + Aldehyde/Ketone + Reducing Agent (e.g., NaBH(OAc)3) Step1->Step2 Step3 Work-up and Purification (e.g., Extraction, Chromatography) Step2->Step3 End N-Alkyl or N,N-Dialkyl Dopamine Agonist Candidate Step3->End

Caption: General workflow for the synthesis of dopamine agonist candidates.
Experimental Protocol: Reductive Amination

This protocol describes the synthesis of N-propyl and N,N-dipropyl derivatives of (S)-4-fluoro-2,3-dihydro-1H-inden-1-amine as illustrative examples.

Materials:

  • This compound

  • Propanal

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Free Amine Preparation: Dissolve this compound in DCM and wash with saturated NaHCO₃ solution to neutralize the hydrochloride salt and generate the free amine. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Reductive Amination (Mono-alkylation):

    • Dissolve the free amine (1 equivalent) in DCM.

    • Add propanal (1.1 equivalents) and stir at room temperature for 1 hour to form the imine intermediate.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise and continue stirring at room temperature overnight.

    • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain the N-propyl derivative.

  • Reductive Amination (Di-alkylation):

    • Follow the same procedure as for mono-alkylation, but use an excess of propanal (2.5 equivalents) and sodium triacetoxyborohydride (3.0 equivalents).

    • The reaction time may need to be extended to ensure complete di-alkylation.

    • Purify the crude product by silica gel column chromatography to obtain the N,N-dipropyl derivative.

In Vitro Characterization

The synthesized compounds should be evaluated for their affinity for dopamine receptors and their functional activity as agonists.

Dopamine Receptor Binding Assays

Radioligand binding assays are used to determine the affinity of the test compounds for different dopamine receptor subtypes (D1, D2, D3, D4, D5). This is typically done by measuring the displacement of a radiolabeled ligand from the receptor.

Table 1: Illustrative Dopamine Receptor Binding Affinities (Ki, nM)

CompoundD1D2D3D4D5
(S)-4-Fluoro-1-(propylamino)indan>10,00015025200>10,000
(S)-4-Fluoro-1-(dipropylamino)indan>10,000505100>10,000
Dopamine5001001050800
Ropinirole>10,00020345>10,000

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocol: D2 Receptor Binding Assay

Materials:

  • Cell membranes prepared from cells expressing the human D2 dopamine receptor.

  • [³H]-Spiperone (radioligand)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding determinator (e.g., 10 µM haloperidol)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, [³H]-Spiperone (at a concentration near its Kd), and either the test compound, vehicle (for total binding), or haloperidol (for non-specific binding).

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ values for the test compounds. Convert IC₅₀ to Ki using the Cheng-Prusoff equation.

Functional cAMP Assay

D2-like dopamine receptors are Gαi/o-coupled, and their activation leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

G cluster_cAMP D2 Receptor Signaling Pathway Agonist Dopamine Agonist D2R D2 Receptor Agonist->D2R binds Gi Gαi/o Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP cAMP cAMP ATP->cAMP converted by AC Response Cellular Response cAMP->Response mediates

Caption: Simplified D2 receptor signaling pathway leading to cAMP inhibition.

Table 2: Illustrative Functional Agonist Potency (EC₅₀, nM) and Efficacy (% of Dopamine)

CompoundD2 EC₅₀ (nM)D2 Efficacy (%)
(S)-4-Fluoro-1-(propylamino)indan25085
(S)-4-Fluoro-1-(dipropylamino)indan8095
Dopamine150100
Ropinirole30100

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocol: cAMP Assay (e.g., HTRF)

Materials:

  • Cells stably expressing the human D2 dopamine receptor.

  • Forskolin (to stimulate adenylyl cyclase)

  • Test compounds

  • cAMP HTRF assay kit

  • HTRF-compatible plate reader

Procedure:

  • Plate the D2 receptor-expressing cells in a suitable microplate and incubate.

  • Prepare serial dilutions of the test compounds.

  • Add the test compounds to the cells, followed by the addition of forskolin to all wells except the basal control.

  • Incubate to allow for agonist-mediated inhibition of forskolin-stimulated cAMP production.

  • Lyse the cells and perform the cAMP detection steps according to the HTRF kit manufacturer's instructions.

  • Read the plate on an HTRF-compatible reader.

  • Calculate the concentration of cAMP in each well and determine the EC₅₀ and maximal efficacy for each test compound.

In Vivo Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their therapeutic potential and side-effect profile. Rodent models of Parkinson's disease are commonly used.

General Workflow for In Vivo Testing

G cluster_invivo In Vivo Evaluation Workflow Start Promising Agonist Candidate Step1 Rodent Model of Parkinson's Disease (e.g., 6-OHDA lesioned rats) Start->Step1 Step2 Compound Administration (e.g., i.p., s.c.) Step1->Step2 Step3 Behavioral Assessment Step2->Step3 Rotarod Rotarod Test (Motor Coordination) Step3->Rotarod Catalepsy Catalepsy Test (Akinesia/Rigidity) Step3->Catalepsy End Evaluation of Therapeutic Potential and Side Effects Rotarod->End Catalepsy->End

Caption: Workflow for in vivo evaluation of dopamine agonist candidates.
Experimental Protocol: Rotarod Test in Mice

This test assesses motor coordination and balance.[1][2][3][4][5]

Materials:

  • Rotarod apparatus for mice

  • Test mice (e.g., C57BL/6)

  • Test compound and vehicle

Procedure:

  • Acclimation and Training: Acclimate mice to the testing room for at least 30-60 minutes before the experiment.[3][5] Train the mice on the rotarod at a constant low speed (e.g., 5 RPM) for a set duration (e.g., 60 seconds) for 2-3 trials per day for 2-3 days prior to testing.[3]

  • Testing:

    • Administer the test compound or vehicle to the mice.

    • At a predetermined time post-administration, place the mouse on the rotarod.

    • Start the trial with the rod accelerating from a low speed to a high speed (e.g., 4 to 40 RPM over 300 seconds).[1][2][3]

    • Record the latency to fall from the rod. A trial may also be ended if the mouse clings to the rod and makes a full passive rotation.[3][5]

    • Perform multiple trials (e.g., 3) with an inter-trial interval (e.g., 15 minutes).[2][5]

    • An improvement in the latency to fall in a Parkinsonian model would indicate efficacy.

Experimental Protocol: Catalepsy Test in Rats

This test measures akinesia and muscular rigidity, which are hallmark symptoms of Parkinson's disease.[6][7][8][9][10]

Materials:

  • A horizontal bar (approx. 1 cm diameter) elevated 9 cm from a flat surface.[6][8]

  • Test rats (e.g., Wistar or Sprague-Dawley) in a model of Parkinsonism (e.g., induced by 6-OHDA or a neuroleptic like haloperidol).[6][10]

  • Test compound and vehicle

  • Stopwatch

Procedure:

  • Induction of Catalepsy: Induce a cataleptic state in the rats using a standard method (e.g., administration of haloperidol).

  • Compound Administration: Administer the test compound or vehicle.

  • Assessment:

    • At various time points post-administration, gently place the rat's forepaws on the horizontal bar, with the hind paws remaining on the surface.[7][8]

    • Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency).[7][9]

    • A cut-off time (e.g., 180 seconds) should be set to avoid undue stress.[8]

    • A reduction in the descent latency indicates an anti-cataleptic (and thus potentially anti-Parkinsonian) effect.

Conclusion

This compound is a valuable precursor for the synthesis of novel dopamine agonist candidates. The protocols outlined in these application notes provide a systematic framework for the synthesis, and the comprehensive in vitro and in vivo characterization of such compounds. Through this structured approach, researchers can effectively evaluate the potential of new chemical entities based on this scaffold for the treatment of Parkinson's disease and other dopamine-related disorders.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride synthesis.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, focusing on three primary synthetic strategies: Asymmetric Reductive Amination, Enzymatic Kinetic Resolution, and Diastereomeric Salt Resolution.

Asymmetric Reductive Amination

Q1: My reductive amination of 4-fluoro-1-indanone results in a low yield of the desired amine. What are the potential causes and solutions?

A1: Low yields in reductive amination can stem from several factors. Incomplete imine formation is a common issue. To drive the equilibrium towards the imine, consider adding a dehydrating agent like molecular sieves or using a Dean-Stark apparatus to remove water. The choice of reducing agent is also critical; sodium triacetoxyborohydride is often effective as it selectively reduces the imine in the presence of the ketone.[1][2] Additionally, ensure your reagents, particularly the amine source and solvent, are anhydrous, as moisture can hydrolyze the imine intermediate and deactivate the reducing agent.

Q2: I am observing significant amounts of the corresponding alcohol as a byproduct. How can this be minimized?

A2: Formation of the alcohol byproduct indicates that the ketone starting material is being reduced. This can happen if the reducing agent is too reactive or if the imine formation is slow. Using a milder, more selective reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride can favor the reduction of the imine over the ketone.[1][2] Optimizing the reaction pH to a weakly acidic condition (around 5-6) can also accelerate imine formation, thereby reducing the time the ketone is exposed to the reducing agent.

Q3: The enantioselectivity of my asymmetric reductive amination is poor. What steps can I take to improve it?

A3: Poor enantioselectivity can be due to the choice of chiral catalyst or auxiliary, reaction temperature, or solvent. Ensure the chiral ligand or catalyst is of high enantiomeric purity. Screening different chiral ligands or catalysts is often necessary to find the optimal one for a specific substrate. Lowering the reaction temperature can sometimes enhance enantioselectivity. The solvent can also play a significant role; experimenting with a range of solvents with varying polarities may be beneficial.

Enzymatic Kinetic Resolution

Q4: The enzymatic resolution of my racemic 4-fluoro-2,3-dihydro-1H-inden-1-amine is slow or stalls before reaching 50% conversion. How can I improve the reaction rate?

A4: Slow enzymatic reactions can be due to suboptimal reaction conditions. Ensure the pH and temperature are optimal for the specific enzyme being used (e.g., a transaminase or lipase). Enzyme activity can also be inhibited by the substrate or product. If product inhibition is suspected, consider in-situ product removal. For transaminase reactions, using an amino donor like L-alanine and a coupled enzyme system (e.g., lactate dehydrogenase) to remove the pyruvate byproduct can drive the reaction forward.

Q5: My enzymatic resolution is complete, but the enantiomeric excess (ee) of the remaining (S)-amine is low. What could be the issue?

A5: Low enantiomeric excess suggests that the enzyme is not sufficiently selective for the (R)-enantiomer. Screening different enzymes is the most effective way to address this. Additionally, ensure that the reaction is stopped at or near 50% conversion, as allowing it to proceed further will result in the consumption of the desired (S)-enantiomer, thereby reducing its ee. The choice of organic co-solvent can also influence enzyme selectivity, so screening different solvents may be beneficial.

Diastereomeric Salt Resolution

Q6: I am unable to achieve good separation of the diastereomeric salts during crystallization. What can I do?

A6: Poor separation of diastereomeric salts is often due to similar solubilities. The choice of resolving agent and solvent system is critical. Experiment with different chiral acids, such as derivatives of tartaric acid (e.g., dibenzoyl-L-tartaric acid or di-p-toluoyl-L-tartaric acid), as they can form salts with significantly different solubilities.[3][4] Solvent screening is also crucial; a mixture of solvents can sometimes provide better selectivity than a single solvent. Slow cooling and seeding with a crystal of the desired diastereomer can also improve the resolution.

Q7: The yield of the desired (S)-amine after diastereomeric salt resolution is below the theoretical 50%. How can I improve this?

A7: A yield below 50% can be due to incomplete precipitation of the desired diastereomeric salt or co-precipitation of the undesired diastereomer. Ensure that the optimal stoichiometry of the resolving agent is used; this often requires empirical determination.[4] The concentration of the solution is also important; if the solution is too dilute, crystallization may be incomplete. After isolating the desired diastereomeric salt, ensure complete liberation of the free amine by carefully adjusting the pH with a base.

Data Presentation

The following tables summarize typical conditions and expected outcomes for the different synthetic routes to chiral aminoindanes. Note that specific yields and enantiomeric excess will depend on the exact substrate and optimized conditions.

Table 1: Comparison of Asymmetric Synthesis Methods for Chiral Aminoindanes

MethodStarting MaterialKey ReagentsTypical SolventTypical Yield (%)Typical ee (%)
Asymmetric Reductive Amination4-Fluoro-1-indanoneChiral catalyst (e.g., Ru- or Ir-based), H₂, or chiral auxiliary and reducing agent (e.g., NaBH(OAc)₃)Methanol, Toluene70-9590-99
Enzymatic Kinetic ResolutionRacemic 4-Fluoro-1-aminoindanTransaminase, Amino Donor (e.g., L-alanine)Buffer/Organic Co-solvent<50 (for one enantiomer)>99
Diastereomeric Salt ResolutionRacemic 4-Fluoro-1-aminoindanChiral Acid (e.g., Di-p-toluoyl-L-tartaric acid)Methanol, Ethanol<50 (for one enantiomer)>98 (after recrystallization)

Experimental Protocols

Protocol 1: Asymmetric Reductive Amination using a Chiral Catalyst

This protocol is a representative procedure based on established methods for the asymmetric hydrogenation of indanones.

  • Catalyst Preparation: In a glovebox, a pressure-resistant vial is charged with a chiral ruthenium or iridium catalyst (e.g., [RuCl(p-cymene)((R,R)-TsDPEN)]) (0.01 mol%).

  • Reaction Setup: To the vial, add 4-fluoro-1-indanone (1.0 mmol) and the amine source (e.g., ammonium formate, 5.0 mmol).

  • Solvent Addition: Add an anhydrous solvent (e.g., methanol, 5 mL).

  • Reaction: The vial is sealed, removed from the glovebox, and placed in a heating block at the desired temperature (e.g., 40-60 °C). The reaction is stirred for 12-24 hours.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the (S)-4-fluoro-2,3-dihydro-1H-inden-1-amine.

  • Salt Formation: The purified amine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and a solution of HCl in the same solvent is added dropwise until precipitation is complete. The resulting solid is collected by filtration and dried under vacuum to give this compound.

Protocol 2: Diastereomeric Salt Resolution

This protocol is a general procedure for the resolution of racemic aminoindanes using a chiral tartaric acid derivative.[3][5]

  • Salt Formation: Dissolve racemic 4-fluoro-2,3-dihydro-1H-inden-1-amine (1.0 equiv.) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve a chiral resolving agent (e.g., di-p-toluoyl-L-tartaric acid, 0.5 equiv.) in the same solvent, heating gently if necessary.

  • Crystallization: Add the resolving agent solution to the amine solution. Allow the mixture to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal may induce crystallization. The mixture is then typically cooled further in an ice bath or refrigerator for several hours to maximize precipitation.

  • Isolation of Diastereomeric Salt: The precipitated solid is collected by filtration and washed with a small amount of the cold solvent. This solid is the enriched diastereomeric salt of the (S)-amine.

  • Liberation of the Free Amine: The diastereomeric salt is suspended in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and water. A base (e.g., 1 M NaOH) is added to adjust the pH to >10. The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • Purification and Salt Formation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the enantiomerically enriched (S)-amine. The hydrochloride salt can then be formed as described in Protocol 1.

Visualizations

Synthesis_Pathway cluster_0 Starting Material cluster_1 Synthesis Routes cluster_2 Resolution Methods cluster_3 Final Product 4-Fluoro-1-indanone 4-Fluoro-1-indanone Asymmetric Reductive Amination Asymmetric Reductive Amination 4-Fluoro-1-indanone->Asymmetric Reductive Amination Chiral Catalyst/Auxiliary Racemic Amine Synthesis Racemic Amine Synthesis 4-Fluoro-1-indanone->Racemic Amine Synthesis Reductive Amination (S)-Amine HCl (S)-Amine HCl Asymmetric Reductive Amination->(S)-Amine HCl Enzymatic Kinetic Resolution Enzymatic Kinetic Resolution Racemic Amine Synthesis->Enzymatic Kinetic Resolution Diastereomeric Salt Resolution Diastereomeric Salt Resolution Racemic Amine Synthesis->Diastereomeric Salt Resolution Enzymatic Kinetic Resolution->(S)-Amine HCl Diastereomeric Salt Resolution->(S)-Amine HCl

Caption: Synthetic routes to (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine HCl.

Troubleshooting_Reductive_Amination cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Reductive Amination cause1 Incomplete Imine Formation start->cause1 cause2 Side Reaction: Ketone Reduction start->cause2 cause3 Reagent/Solvent Quality start->cause3 sol1 Add Dehydrating Agent (e.g., Molecular Sieves) cause1->sol1 sol3 Optimize pH (weakly acidic) cause1->sol3 sol2 Use Milder Reducing Agent (e.g., NaBH(OAc)₃) cause2->sol2 cause2->sol3 sol4 Use Anhydrous Reagents/Solvents cause3->sol4

Caption: Troubleshooting workflow for low yield in reductive amination.

Diastereomeric_Resolution_Logic start Poor Separation of Diastereomeric Salts decision1 Are salts' solubilities similar? start->decision1 action1 Screen Different Chiral Resolving Agents (e.g., Tartaric Acid Derivatives) decision1->action1 Yes action2 Screen Different Solvent Systems (including mixtures) decision1->action2 Yes action3 Optimize Crystallization Conditions (Slow cooling, Seeding) decision1->action3 Yes outcome Improved Resolution action1->outcome action2->outcome action3->outcome

Caption: Decision-making process for optimizing diastereomeric salt resolution.

References

Technical Support Center: Purification of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying and resolving racemic 4-Fluoro-2,3-dihydro-1H-inden-1-amine are diastereomeric salt crystallization and chiral chromatography.[1][2] Diastereomeric salt formation is a classical and industrially viable method that involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid, to form diastereomeric salts with different solubilities, allowing for separation by fractional crystallization.[1] Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are also powerful techniques for the direct separation of enantiomers.[2]

Q2: What are the likely impurities in synthesized this compound?

A2: Potential impurities can arise from the starting materials and side reactions during synthesis. These may include the corresponding (R)-enantiomer, positional isomers of the fluorine atom on the aromatic ring, and residual starting materials or reagents from the synthesis process. For instance, in related syntheses, impurities with the fluorine at a different position have been observed.

Q3: How can I determine the enantiomeric purity of my sample?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity of this compound. This technique utilizes a chiral stationary phase (CSP) to separate the (S) and (R) enantiomers, allowing for their quantification.

Troubleshooting Guides

Diastereomeric Salt Crystallization

Issue 1: Poor or no crystal formation after adding the chiral resolving agent.

  • Possible Cause: The solution may not be supersaturated, or the chosen solvent is not optimal.

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt.

    • Solvent Adjustment: If the salt is too soluble, a less polar solvent or a mixture of solvents can be used. Conversely, if the salt is insoluble, a more polar solvent is needed.[1]

    • Concentration: The concentrations of the amine and the resolving agent are critical. You may need to concentrate the solution by slowly evaporating the solvent.

    • Cooling: Allow the solution to cool slowly to room temperature. If crystals still do not form, further cooling in an ice bath or refrigerator may be necessary.

Issue 2: The isolated crystals have low enantiomeric excess (e.e.).

  • Possible Cause: The crystallization conditions may not be optimal for selective precipitation of one diastereomer.

  • Troubleshooting Steps:

    • Recrystallization: Perform one or more recrystallizations of the diastereomeric salt to improve its purity.

    • Solvent Screening: Experiment with different solvents or solvent mixtures to find conditions that maximize the solubility difference between the two diastereomers.

    • Molar Ratio of Resolving Agent: The stoichiometry of the resolving agent can significantly impact the resolution efficiency. It is often beneficial to use less than one equivalent of the resolving agent.

Issue 3: "Oiling out" of the diastereomeric salt instead of crystallization.

  • Possible Cause: This can occur due to high concentrations, rapid cooling, or an inappropriate solvent.

  • Troubleshooting Steps:

    • Dilution: Dilute the solution with more of the same solvent.

    • Slower Cooling: Allow the solution to cool more gradually to room temperature before any further cooling.

    • Solvent Change: Screen for a different solvent system where the diastereomeric salt has a more suitable solubility profile.

Chiral HPLC Analysis

Issue 1: Poor resolution between the (S) and (R) enantiomer peaks.

  • Possible Cause: The chosen chiral stationary phase (CSP) or mobile phase is not suitable for this separation.

  • Troubleshooting Steps:

    • Column Selection: Screen different types of chiral columns. Polysaccharide-based columns (e.g., Chiralpak®) and cyclodextrin-based columns are good starting points for chiral amines.

    • Mobile Phase Optimization:

      • Adjust the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase (e.g., n-hexane).

      • For basic compounds like amines, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can improve peak shape and resolution.

    • Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.

    • Temperature: Temperature can affect chiral recognition. Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C).

Issue 2: Tailing or broad peaks.

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, or issues with the column itself.

  • Troubleshooting Steps:

    • Mobile Phase Additives: As mentioned above, adding a basic modifier (DEA or TEA) can significantly reduce peak tailing for amines.

    • Sample Solvent: Ensure the sample is dissolved in the mobile phase or a weaker solvent. Injecting in a stronger solvent can cause peak distortion.

    • Column Health: The column may be contaminated or degraded. Flush the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.

Experimental Protocols

Protocol 1: Purification by Diastereomeric Salt Resolution with L-Tartaric Acid

This protocol describes a general procedure for the resolution of racemic 4-Fluoro-2,3-dihydro-1H-inden-1-amine using L-tartaric acid. Optimization of solvent and stoichiometry will be necessary.

  • Dissolution: Dissolve racemic 4-Fluoro-2,3-dihydro-1H-inden-1-amine (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) with gentle heating.

  • Addition of Resolving Agent: In a separate flask, dissolve L-tartaric acid (0.5 - 1.0 equivalents) in the same solvent, also with gentle heating. Slowly add the tartaric acid solution to the amine solution with continuous stirring.[1]

  • Crystallization: Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt ((S)-amine-L-tartrate is often less soluble). Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Liberation of the Free Amine: Suspend the collected crystals in water and add a base (e.g., 2M NaOH) until the pH is basic (pH > 10) to liberate the free amine.

  • Extraction: Extract the free (S)-amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Evaporation: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the purified (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the free amine in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity Analysis

This is a representative method; specific parameters may need to be optimized.

  • Column: Chiralpak® IA or a similar polysaccharide-based chiral stationary phase.

  • Mobile Phase: A mixture of n-hexane and a polar organic solvent such as isopropanol or ethanol. A typical starting point is n-hexane:isopropanol (90:10 v/v) with 0.1% diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Column Temperature: 25°C.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Data Presentation

Table 1: Comparison of Chiral Resolving Agents for Primary Amines

Feature(-)-Camphoric AcidTartaric Acid
Structure Bicyclic dicarboxylic acidLinear dicarboxylic acid
Acidity (pKa1) ~4.6~2.98
Availability Derived from natural camphorAbundant natural product (from grapes)
Key Attributes The rigid structure can lead to well-defined crystal packing and high diastereoselectivity.Versatile, cost-effective, and extensively documented.[1]

Visualizations

Purification_Workflow cluster_resolution Diastereomeric Salt Resolution Racemic_Amine Racemic 4-Fluoro-2,3-dihydro- 1H-inden-1-amine Salt_Formation Diastereomeric Salt Formation in Solvent Racemic_Amine->Salt_Formation Resolving_Agent Chiral Resolving Agent (e.g., L-Tartaric Acid) Resolving_Agent->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Diastereomer_S (S)-Amine Salt (Less Soluble) Crystallization->Diastereomer_S Solid Diastereomer_R (R)-Amine Salt (More Soluble, in solution) Crystallization->Diastereomer_R Liquid Liberation Liberation of Free Amine (Base Treatment) Diastereomer_S->Liberation Purified_S_Amine Purified (S)-Amine Liberation->Purified_S_Amine HCl_Salt_Formation HCl Salt Formation Purified_S_Amine->HCl_Salt_Formation Final_Product (S)-4-Fluoro-2,3-dihydro- 1H-inden-1-amine HCl HCl_Salt_Formation->Final_Product

Caption: Workflow for the purification of this compound via diastereomeric salt resolution.

Chiral_HPLC_Troubleshooting Start Poor Peak Resolution in Chiral HPLC CSP Change Chiral Stationary Phase (CSP) Start->CSP Mobile_Phase Optimize Mobile Phase Start->Mobile_Phase Flow_Rate Adjust Flow Rate Start->Flow_Rate Temperature Vary Column Temperature Start->Temperature Good_Resolution Good Resolution Achieved CSP->Good_Resolution Modifier_Ratio Adjust Modifier Ratio (e.g., IPA in Hexane) Mobile_Phase->Modifier_Ratio Additive Add Basic Modifier (e.g., DEA, TEA) Mobile_Phase->Additive Flow_Rate->Good_Resolution Temperature->Good_Resolution Modifier_Ratio->Good_Resolution Additive->Good_Resolution

Caption: Troubleshooting logic for improving peak resolution in chiral HPLC analysis.

References

Technical Support Center: Optimization of Reaction Conditions for (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the key asymmetric reduction step of 4-fluoro-1-indanone.

Issue Potential Cause Recommended Solution
Low Yield of Amine Inefficient reduction of the ketone.- Catalyst Screening: The choice of catalyst is crucial. For asymmetric transfer hydrogenation, consider screening ruthenium-based catalysts like (R,R)- or (S,S)-Ts-DENEB. For catalytic hydrogenation, palladium on carbon (Pd/C) or palladium on gamma-alumina (Pd/γ-Al₂O₃) can be effective. - Optimize Hydrogen Source: In asymmetric transfer hydrogenation, the ratio of the hydrogen donor, such as a formic acid/triethylamine mixture, can be optimized. For catalytic hydrogenation, ensure high-purity hydrogen gas and optimize the pressure. - Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Temperature can also be adjusted; for instance, some reductions proceed well at room temperature, while others may require cooling or gentle heating (e.g., 20-40°C).
Low Enantiomeric Excess (ee) Suboptimal chiral catalyst or reaction conditions.- Catalyst Choice: The enantioselectivity is highly dependent on the chiral ligand of the catalyst. For instance, (R,R)-Ts-DENEB is known to produce the (1R)-alcohol, which can then be converted to the (S)-amine. Ensure the correct catalyst enantiomer is used for the desired product stereochemistry. - Solvent Effects: The solvent can significantly influence enantioselectivity. Methanol has been shown to be an effective solvent for asymmetric transfer hydrogenation of similar substrates. Screening other polar aprotic and protic solvents may be beneficial. - Temperature Control: Lowering the reaction temperature can sometimes improve enantioselectivity, although it may decrease the reaction rate.
Incomplete Reaction Catalyst deactivation or insufficient reagents.- Catalyst Loading: Increase the catalyst loading in small increments. However, be mindful of cost and potential side reactions. - Purity of Reagents: Ensure all reagents, especially the solvent and hydrogen source, are pure and dry, as impurities can poison the catalyst. - Agitation: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially in heterogeneous catalysis.
Formation of Byproducts Side reactions such as over-reduction or decomposition.- Reaction Monitoring: Closely monitor the reaction to avoid prolonged reaction times that can lead to byproduct formation. - Control of Reaction Conditions: Harsh conditions (high temperature or pressure) can sometimes lead to undesired side reactions. Milder conditions should be explored.
Difficulty in Product Isolation Emulsion formation during workup or product solubility issues.- Workup Procedure: After quenching the reaction, adjusting the pH of the aqueous layer can help break emulsions. The use of brine washes can also be beneficial. - Solvent for Extraction: Choose an appropriate organic solvent for extraction based on the polarity of the product.
Racemization of Product Instability of the chiral amine under certain conditions.- pH Control: Avoid strongly acidic or basic conditions during workup and purification if the product is susceptible to racemization. - Prompt Conversion to Hydrochloride Salt: Converting the free amine to its hydrochloride salt can improve its stability and crystallinity, aiding in purification and preventing racemization during storage.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and stereoselective approach involves the asymmetric reduction of the prochiral ketone, 4-fluoro-1-indanone, to the corresponding (S)-4-fluoro-1-indanol, followed by conversion of the alcohol to the amine. Key methods for the asymmetric reduction include:

  • Asymmetric Transfer Hydrogenation (ATH): This method uses a chiral transition metal catalyst (e.g., Ru-based) and a hydrogen donor like a formic acid/triethylamine mixture.[1]

  • Catalytic Asymmetric Hydrogenation: This involves the use of a chiral catalyst (e.g., Rh or Ru-based) with molecular hydrogen.

  • Chiral Resolution: This involves the synthesis of the racemic amine followed by separation of the enantiomers using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.[2][3]

Q2: How do I choose the right catalyst for the asymmetric reduction of 4-fluoro-1-indanone?

A2: The choice of catalyst is critical for achieving high enantioselectivity. For asymmetric transfer hydrogenation, catalysts like (R,R)- or (S,S)-Ts-DENEB have proven effective for similar indanone substrates.[1] The selection of the catalyst's chirality ((R,R) vs. (S,S)) will determine the stereochemistry of the resulting alcohol. It is recommended to perform small-scale screening of a few commercially available chiral catalysts to identify the optimal one for your specific substrate and desired enantiomer.

Q3: What are the critical parameters to optimize for the asymmetric transfer hydrogenation reaction?

A3: Key parameters to optimize include:

  • Catalyst Loading: Typically ranges from 0.5 to 2 mol%.

  • Hydrogen Source: The ratio of formic acid to triethylamine (or other amine bases) can impact both the rate and selectivity. A 5:2 or 5:1 mixture is a common starting point.

  • Solvent: Methanol is often a good solvent choice for ATH reactions.[1]

  • Temperature: Reactions are often run at or below room temperature to maximize enantioselectivity.

  • Concentration: The concentration of the substrate can also affect the reaction outcome.

Q4: Can I use chiral resolution to obtain the (S)-enantiomer?

A4: Yes, chiral resolution is a viable alternative. This involves reacting the racemic 4-fluoro-2,3-dihydro-1H-inden-1-amine with a chiral acid (e.g., tartaric acid derivatives) to form diastereomeric salts.[2] These salts will have different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered by treating the isolated diastereomeric salt with a base.

Q5: How is the final hydrochloride salt prepared?

A5: After obtaining the (S)-4-fluoro-2,3-dihydro-1H-inden-1-amine free base, it is typically dissolved in a suitable organic solvent (e.g., isopropanol, diethyl ether, or ethyl acetate). A solution of hydrogen chloride (either as a gas or dissolved in a solvent like isopropanol or ether) is then added, which causes the hydrochloride salt to precipitate. The salt can then be collected by filtration, washed with a cold solvent, and dried.

Data Presentation

Table 1: Optimization of Asymmetric Transfer Hydrogenation of 3-Aryl-1-Indanones (Analogous System) [1]

The following data, while not for 4-fluoro-1-indanone specifically, provides a strong starting point for optimization based on a similar substrate. The reaction involved the kinetic resolution of racemic 3-aryl-1-indanones using 1 mol% of (S,S)-Ts-DENEB catalyst in methanol with a 5:1 mixture of formic acid and triethylamine at room temperature.[1]

EntrySubstrate (3-Aryl Group)Time (h)Conversion (%)Yield of (1S,3S)-Indanol (%)ee of (1S,3S)-Indanol (%)Yield of (3R)-Indanone (%)ee of (3R)-Indanone (%)
1Phenyl65050995099
24-Methylphenyl65050995099
34-Methoxyphenyl105049995099
44-Chlorophenyl65049995099
52-Naphthyl105048995099

This data demonstrates the high efficiency and enantioselectivity achievable with the Ts-DENEB catalyst system in a closely related reaction, suggesting its potential for the synthesis of (S)-4-fluoro-1-indanol.

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of 4-Fluoro-1-indanone (Adapted from related procedures)[1]

This protocol is a suggested starting point and should be optimized for the specific substrate.

  • Catalyst Preparation: In a nitrogen-purged glovebox or under an inert atmosphere, prepare a stock solution of the chiral ruthenium catalyst (e.g., (S,S)-Ts-DENEB) in the chosen solvent (e.g., methanol).

  • Reaction Setup: To a clean, dry, and inerted reaction vessel, add 4-fluoro-1-indanone (1.0 eq).

  • Solvent and Reagents: Dissolve the substrate in methanol. Add the hydrogen source, a pre-mixed solution of formic acid (5.0 eq) and triethylamine (2.0 eq).

  • Initiation: Add the catalyst solution (e.g., 1 mol%) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature (or a pre-determined optimized temperature) and monitor the progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench by adding water. Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude (S)-4-fluoro-1-indanol can be purified by column chromatography if necessary.

Protocol 2: Conversion of (S)-4-Fluoro-1-indanol to (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine

This is a general two-step protocol involving mesylation followed by azide displacement and reduction.

  • Mesylation: Dissolve (S)-4-fluoro-1-indanol (1.0 eq) in a suitable solvent like dichloromethane at 0°C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir the reaction at 0°C and allow it to warm to room temperature. Monitor by TLC. Upon completion, wash the reaction mixture with water, 1N HCl, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate to obtain the crude mesylate.

  • Azide Displacement and Reduction: Dissolve the crude mesylate in a polar aprotic solvent like DMF. Add sodium azide (1.5 eq) and heat the mixture (e.g., to 60-80°C). Monitor the reaction for the formation of the azide intermediate. Once the displacement is complete, the azide can be reduced to the amine using various methods, such as catalytic hydrogenation (H₂, Pd/C) or with a reducing agent like lithium aluminum hydride (LAH).

  • Workup and Purification: The workup procedure will depend on the reduction method used. After an appropriate workup, the crude amine can be purified by column chromatography.

Protocol 3: Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the purified (S)-4-fluoro-2,3-dihydro-1H-inden-1-amine in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

  • Acidification: Slowly add a solution of HCl in isopropanol or ether with stirring.

  • Precipitation and Isolation: The hydrochloride salt should precipitate out of the solution. The solid can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis of (S)-4-Fluoro-1-indanol cluster_conversion Conversion to Amine Hydrochloride start 4-Fluoro-1-indanone ath Asymmetric Transfer Hydrogenation start->ath Chiral Ru Catalyst, HCOOH/Et3N, MeOH purification1 Workup and Purification ath->purification1 product1 (S)-4-Fluoro-1-indanol purification1->product1 conversion Mesylation and Azide Displacement/Reduction product1->conversion purification2 Workup and Purification conversion->purification2 amine (S)-4-Fluoro-1-aminoindane (Free Base) purification2->amine salt_formation Hydrochloride Salt Formation amine->salt_formation HCl in Solvent final_product (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine HCl salt_formation->final_product troubleshooting_logic start Low Enantiomeric Excess (ee) cause1 Suboptimal Catalyst? start->cause1 cause2 Incorrect Temperature? start->cause2 cause3 Solvent Effect? start->cause3 solution1 Screen Chiral Catalysts (e.g., (R,R)/(S,S)-Ts-DENEB) cause1->solution1 solution2 Lower Reaction Temperature cause2->solution2 solution3 Screen Different Solvents (e.g., MeOH, THF, CH2Cl2) cause3->solution3

References

Technical Support Center: (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical compound with the molecular formula C₉H₁₁ClFN.[1] It is typically supplied as a solid for laboratory use.[1]

Q2: What are the general solubility characteristics of amine hydrochlorides?

Amine hydrochlorides are salts formed from an amine and hydrochloric acid. Generally, they are more water-soluble than their corresponding free base forms. Their solubility can be influenced by factors such as pH, temperature, and the presence of other ions in the solution.[2][3]

Q3: I am having trouble dissolving this compound. What are the common causes?

Difficulties in dissolving this compound can arise from several factors:

  • Incorrect Solvent Choice: The compound may have limited solubility in the selected solvent.

  • Low Temperature: Solubility often increases with temperature.

  • pH of the Solution: The pH can significantly impact the solubility of amine salts.

  • Insufficient Agitation: Proper mixing is crucial for dissolution.

  • Compound Purity: Impurities can sometimes affect solubility.

Troubleshooting Guide

Issue: The compound is not dissolving in water.
  • Solution 1: Increase Temperature. Gently warm the solution while stirring. Many compounds exhibit increased solubility at higher temperatures.[4]

  • Solution 2: Adjust pH. The solubility of amine hydrochlorides can be pH-dependent. While they are generally soluble in acidic to neutral aqueous solutions, adjusting the pH slightly may improve solubility. Avoid making the solution too basic, as this will convert the salt to the less soluble free amine.[4][5]

  • Solution 3: Sonication. Use an ultrasonic bath to aid in the dissolution process.

Issue: The compound precipitates out of solution.
  • Cause: This could be due to a change in temperature, pH, or the addition of another substance that reduces its solubility (antisolvent).

  • Solution:

    • Re-dissolve the precipitate by gently heating the solution.

    • If an antisolvent was added, you may need to reconsider the solvent system.

    • For aqueous solutions, ensure the pH has not shifted to a basic range, which would cause the free base to precipitate.[6]

Issue: The dissolved compound appears cloudy or forms an oil.
  • Cause: This may indicate the formation of the free amine, which can be oily or less soluble, if the solution has become basic. It could also suggest the presence of impurities.

  • Solution:

    • Check and adjust the pH of the solution to be neutral or slightly acidic.

    • If using an organic solvent, ensure it is anhydrous, as water can sometimes cause issues with hydrochloride salts.[6]

Quantitative Solubility Data

Solvent SystemExpected SolubilityNotes
WaterGenerally solubleSolubility is pH-dependent.
MethanolOften soluble
EthanolOften soluble
Dimethyl Sulfoxide (DMSO)Often soluble[4]
Diethyl EtherGenerally insoluble[2][7]
AcetoneMay have limited solubilityCan sometimes be used to precipitate amine salts.[6][8]

Experimental Protocols

Protocol for Determining Qualitative Solubility

This protocol provides a general method for assessing the solubility of this compound in various solvents.[2][7]

Materials:

  • This compound

  • Small test tubes

  • Vortex mixer

  • Selection of solvents (e.g., water, 5% HCl, 5% NaOH, ethanol, DMSO)

Procedure:

  • Place approximately 25 mg of the compound into a small test tube.

  • Add 0.75 mL of the chosen solvent in small portions (e.g., 0.25 mL at a time).

  • After each addition, shake the test tube vigorously using a vortex mixer for at least 30 seconds.

  • Observe and record whether the compound dissolves completely.

  • If the compound is soluble in water, you can proceed to test its solubility in diethyl ether to understand its partitioning behavior.[2][7]

  • To assess pH effects, test solubility in 5% HCl and 5% NaOH solutions.[7]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.

References

Technical Support Center: Scaling Up the Synthesis of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address challenges encountered during laboratory-scale and pilot-plant production.

Synthesis Overview

The scalable synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 4-Fluoro-1-indanone. The second, and crucial, step is the asymmetric conversion of this ketone into the desired (S)-amine. This is most effectively accomplished via asymmetric reductive amination, which can be performed using chemical or enzymatic methods.

** DOT Script for Synthesis Workflow **

G cluster_0 Step 1: 4-Fluoro-1-indanone Synthesis cluster_1 Step 2: Asymmetric Reductive Amination cluster_2 Step 3: Salt Formation A 3-(3-Fluorophenyl)propanoic acid B Polyphosphoric Acid (PPA) or alternative A->B Reagent C Cyclization B->C Condition D 4-Fluoro-1-indanone C->D Product E Imine Formation (with NH3 or NH4+ source) D->E F Asymmetric Reduction (e.g., Chiral Catalyst + H2 or Enzymatic - IRED) E->F G (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine F->G H HCl in appropriate solvent G->H I Crystallization H->I J (S)-4-Fluoro-2,3-dihydro-1H- inden-1-amine hydrochloride I->J

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-1-indanone

This protocol describes the intramolecular Friedel-Crafts acylation of 3-(3-fluorophenyl)propanoic acid to yield 4-fluoro-1-indanone.

Materials:

  • 3-(3-Fluorophenyl)propanoic acid

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Crushed ice

Procedure:

  • To a mechanically stirred solution of polyphosphoric acid at 80-90°C, slowly add 3-(3-fluorophenyl)propanoic acid.

  • Maintain the temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 4-fluoro-1-indanone by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Asymmetric Reductive Amination of 4-Fluoro-1-indanone

This protocol outlines a general procedure for the asymmetric reductive amination using a chiral catalyst. Enzymatic methods using imine reductases (IREDs) are also a viable and often preferred alternative for scalability and selectivity.

Materials:

  • 4-Fluoro-1-indanone

  • Ammonia source (e.g., ammonium acetate, ammonia in a solvent)

  • Chiral catalyst (e.g., a chiral phosphoric acid or a transition metal complex with a chiral ligand)

  • Reducing agent (e.g., Hantzsch ester for chemical catalysis, or a cofactor regeneration system for enzymatic reactions)

  • Solvent (e.g., toluene, dichloromethane)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reactor, dissolve 4-fluoro-1-indanone, the ammonia source, and the chiral catalyst in the chosen solvent.

  • Stir the mixture at the optimized temperature (typically ranging from room temperature to 50°C) to facilitate imine formation.

  • Once imine formation is complete (monitored by GC or LC-MS), add the reducing agent.

  • Continue to stir the reaction until completion.

  • Quench the reaction by adding a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine can be carried forward to the salt formation step.

Step 3: Formation and Crystallization of the Hydrochloride Salt

Materials:

  • Crude (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine

  • Anhydrous solvent (e.g., isopropanol, ethanol, or ethyl acetate)

  • Anhydrous HCl (as a solution in a suitable solvent or as a gas)

Procedure:

  • Dissolve the crude amine in the chosen anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of anhydrous HCl in the same or a compatible solvent, or bubble anhydrous HCl gas through the solution, while monitoring the pH to ensure it becomes acidic.

  • Stir the mixture at a low temperature to induce crystallization. Seeding with a small crystal of the product can be beneficial.

  • Collect the precipitated solid by filtration.

  • Wash the solid with a small amount of cold solvent.

  • Dry the this compound product under vacuum.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 4-Fluoro-1-indanone

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Reactant Ratios
3-(3-Fluorophenyl)propanoic acid1.0 eq1.0 eq
Polyphosphoric Acid10 wt eq8-10 wt eq
Reaction Conditions
Temperature85°C80-90°C
Reaction Time3 hours3-5 hours
Yield and Purity
Typical Yield85-95%80-90%
Purity (post-purification)>98% (GC)>98% (GC)

Table 2: Comparison of Asymmetric Reductive Amination Methods

ParameterChiral Chemical CatalysisEnzymatic (IRED)
Catalyst Loading 0.5 - 5 mol%1-10% (w/w)
Reaction Temperature 25-50°C25-40°C
Reaction Time 12-48 hours12-24 hours
Typical Enantiomeric Excess (ee) >95%>99%
Typical Yield 70-85%80-95%
Work-up Complexity Moderate (catalyst removal)Simple (protein removal)

Troubleshooting Guides

Issue 1: Low Yield in 4-Fluoro-1-indanone Synthesis

Question: My yield of 4-fluoro-1-indanone is consistently low. What are the potential causes and solutions?

Answer:

  • Incomplete Reaction: The cyclization may not have gone to completion.

    • Solution: Increase the reaction time or temperature slightly. Ensure efficient stirring to maintain a homogeneous reaction mixture. Monitor the reaction progress closely using an appropriate analytical method (TLC, GC, or HPLC).

  • Decomposition of Starting Material or Product: High temperatures can lead to degradation.

    • Solution: Ensure the temperature does not exceed the recommended range. The addition of the starting material should be slow to control any exotherm.

  • Inefficient Extraction: The product may not be fully extracted from the aqueous phase after quenching.

    • Solution: Perform multiple extractions with dichloromethane. Ensure the pH of the aqueous layer is appropriate to keep the product in its neutral form.

Issue 2: Poor Enantioselectivity in Asymmetric Reductive Amination

Question: The enantiomeric excess (ee) of my (S)-amine is below the desired specification. How can I improve it?

Answer:

  • Catalyst/Enzyme Deactivation: The catalyst or enzyme may be sensitive to impurities in the starting material or solvent.

    • Solution: Ensure the 4-fluoro-1-indanone is of high purity. Use anhydrous and high-purity solvents. For enzymatic reactions, ensure the buffer conditions (pH, cofactors) are optimal.

  • Suboptimal Reaction Conditions: Temperature, pressure (if using H₂), and substrate concentration can all affect enantioselectivity.

    • Solution: Screen a range of temperatures and concentrations to find the optimal conditions for your specific catalyst or enzyme system.

  • Racemization of the Product: The product may be racemizing under the reaction or work-up conditions.

    • Solution: Once the reaction is complete, proceed with the work-up promptly. Avoid exposing the product to harsh acidic or basic conditions for extended periods.

** DOT Script for Troubleshooting Logic **

G cluster_0 Troubleshooting Low Enantioselectivity A Low ee Observed B Check Purity of 4-Fluoro-1-indanone A->B C Optimize Reaction Conditions (T, P, Conc.) A->C D Investigate Catalyst/ Enzyme Activity A->D E Assess Work-up Procedure for Racemization Risk A->E B1 Purify Ketone Before Use B->B1 Impure C1 Systematic Screening of Parameters C->C1 Suboptimal D1 Use Fresh Catalyst/ Enzyme, Check Cofactors D->D1 Low Activity E1 Minimize Exposure to Acid/Base, Prompt Work-up E->E1 Harsh Conditions

Caption: Troubleshooting logic for addressing low enantioselectivity.

Issue 3: Difficulty with Crystallization of the Hydrochloride Salt

Question: The hydrochloride salt is not crystallizing, or it is "oiling out." What should I do?

Answer:

  • Solvent Choice: The solvent may be too polar, leading to high solubility of the salt.

    • Solution: Try a less polar solvent or a mixture of solvents. Common choices include isopropanol, ethanol, or ethyl acetate. An anti-solvent (a solvent in which the salt is poorly soluble) can also be added slowly to a solution of the salt in a more polar solvent.

  • Supersaturation Not Reached: The solution may not be sufficiently concentrated.

    • Solution: Slowly evaporate the solvent or start with a more concentrated solution of the amine.

  • Slow Nucleation: The formation of initial crystals may be slow.

    • Solution: Try seeding the solution with a few crystals of the desired product. Scratching the inside of the flask with a glass rod can also sometimes induce nucleation.

  • Presence of Impurities: Impurities can inhibit crystallization.

    • Solution: If the crude amine is impure, consider a purification step (e.g., column chromatography) before salt formation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when scaling up the synthesis of 4-fluoro-1-indanone? A1: The primary challenges include:

  • Heat Transfer: The reaction with polyphosphoric acid can be exothermic. In a large reactor, efficient heat dissipation is crucial to prevent side reactions and ensure safety.

  • Mass Transfer: Ensuring efficient mixing of the viscous polyphosphoric acid and the starting material is critical for consistent reaction rates and yields.

  • Work-up: Handling large volumes of a viscous, acidic mixture during the quenching and extraction steps requires careful planning and appropriate equipment.

Q2: Can I use a different method for the asymmetric step instead of reductive amination? A2: Yes, an alternative is the asymmetric reduction of 4-fluoro-1-indanone to the corresponding (S)-4-fluoro-2,3-dihydro-1H-inden-1-ol, followed by conversion of the alcohol to the amine (e.g., via a Mitsunobu reaction or by converting it to a leaving group and displacing with an amine source). However, reductive amination is often more atom-economical as it is a more direct route.

Q3: How critical is the purity of the 4-fluoro-1-indanone for the asymmetric reductive amination? A3: The purity is very important. Impurities can act as poisons for the chiral catalyst or inhibitors for the enzyme, leading to lower yields and, more critically, reduced enantioselectivity. It is recommended to use indanone with a purity of >98%.

Q4: What analytical methods are recommended for monitoring the reaction progress and product purity? A4:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of starting materials and the formation of products.

  • Purity Analysis: GC or HPLC is suitable for determining the chemical purity of the intermediates and the final product.

  • Enantiomeric Excess (ee) Determination: Chiral HPLC is the standard method for determining the enantiomeric purity of the final product.

Q5: Are there any specific safety precautions to consider during the scale-up? A5: Yes, several safety aspects are important:

  • Handling of Polyphosphoric Acid: PPA is corrosive and the reaction is conducted at elevated temperatures. Appropriate personal protective equipment (PPE) is essential. The quenching step can be highly exothermic and should be performed with care in a well-ventilated area.

  • Use of Hydrogen Gas: If catalytic hydrogenation is used for the reduction step, it involves flammable gas under pressure and requires specialized equipment and adherence to strict safety protocols.

  • Handling of Reagents: Standard laboratory safety practices for handling flammable solvents and corrosive reagents should be followed.

Technical Support Center: Chiral Separation of 4-fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chiral separation of 4-fluoro-2,3-dihydro-1H-inden-1-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of 4-fluoro-2,3-dihydro-1H-inden-1-amine in a question-and-answer format.

Issue 1: No Enantiomeric Separation (Single Peak Observed)

  • Question: I am injecting my racemic standard of 4-fluoro-2,3-dihydro-1H-inden-1-amine, but I only see a single peak. What are the potential causes and how can I resolve this?

  • Answer: A single peak indicates a lack of enantioselectivity under the current chromatographic conditions. Here are the likely causes and recommended solutions:

    • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not be suitable for this specific analyte.

      • Solution: Screen a variety of CSPs with different chiral selectors. Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, are a good starting point as they are effective for a wide range of racemates, including primary amines.[1] Cyclofructan-based CSPs have also demonstrated a high success rate for separating primary amines, particularly in polar organic mode.[1]

    • Mobile Phase Composition: The mobile phase may be too strong, causing the enantiomers to elute too quickly without interacting sufficiently with the CSP.

      • Solution: If using normal-phase chromatography, decrease the concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase.[2] For reversed-phase, decrease the organic component (e.g., acetonitrile, methanol).

    • Missing or Incorrect Additive: Basic amines like 4-fluoro-2,3-dihydro-1H-inden-1-amine often require a basic additive in the mobile phase to improve peak shape and promote interaction with the CSP.

      • Solution: For normal-phase or polar organic mode, add a small amount of a basic modifier like diethylamine (DEA) or butylamine to the mobile phase, typically at a concentration of 0.1% to 0.5%.[1][3]

Issue 2: Poor Resolution (Rs < 1.5)

  • Question: I can see some peak splitting or a shoulder, but the two enantiomeric peaks are not baseline resolved. How can I improve the resolution?

  • Answer: Poor resolution can be addressed by optimizing various chromatographic parameters to enhance selectivity and efficiency.

    • Mobile Phase Optimization: The composition of the mobile phase significantly impacts selectivity.[4]

      • Solution:

        • Normal Phase: Systematically vary the percentage of the alcohol modifier. Also, try different alcohols (e.g., isopropanol, ethanol, methanol) as they can offer different selectivities.

        • Additive Concentration: Adjust the concentration of the basic additive. The concentration of the additive can affect the separation of enantiomers and even alter the elution order.[4]

    • Flow Rate: A lower flow rate can increase the interaction time with the stationary phase and improve resolution, although it will also increase the analysis time.

      • Solution: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 or 0.5 mL/min).

    • Temperature: Temperature can influence the chiral recognition mechanism.

      • Solution: Use a column oven to control the temperature. Experiment with different temperatures (e.g., 15°C, 25°C, 40°C) as temperature changes can drastically alter selectivity in chiral separations.[4]

Issue 3: Peak Tailing

  • Question: My peaks are asymmetrical with a pronounced tailing factor. What is causing this and how can I achieve better peak symmetry?

  • Answer: Peak tailing for a basic amine is often due to strong interactions with residual acidic silanol groups on the silica support of the CSP.

    • Insufficient or Incorrect Additive: The basic additive is crucial for masking silanol groups.

      • Solution: Ensure a basic additive like DEA is present in the mobile phase at an appropriate concentration (typically 0.1-0.5%).[1] This helps to achieve a good peak shape by preventing undesirable interactions with residual silanols.[1]

    • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade.

      • Solution: If using an immobilized polysaccharide CSP, a regeneration procedure with strong solvents like DCM, DMF, or EtOAc may restore performance.[5] Note that this should not be performed on coated CSPs as it will cause irreversible damage.[5]

Issue 4: Split Peaks

  • Question: The peak for one or both of my enantiomers appears to be split into two. What could be the cause of this?

  • Answer: Peak splitting can arise from several issues related to the sample, mobile phase, or the HPLC system itself.

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[6]

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.[6]

    • Column Void or Contamination: A void at the head of the column or contamination on the column frit can disrupt the sample flow path, leading to split peaks.[7]

      • Solution: First, try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.[7] Using a guard column can help protect the analytical column.

    • Co-eluting Impurity: It is possible that the split peak is actually two different components eluting very close together.

      • Solution: Try a smaller injection volume to see if two distinct peaks become apparent.[7] Further method optimization of the mobile phase composition or temperature may be needed to separate the impurity from the enantiomer.[7]

Frequently Asked Questions (FAQs)

Q1: Where should I start when developing a chiral separation method for 4-fluoro-2,3-dihydro-1H-inden-1-amine?

A1: A systematic screening approach is the most efficient starting point.[2]

  • Column Selection: Begin by screening your compound on a few complementary polysaccharide-based CSPs (e.g., those based on cellulose or amylose derivatives), as they are effective for a wide range of compounds.[2][8]

  • Mobile Phase Screening: Use a standard set of mobile phases for the initial screen. For normal-phase HPLC, a common starting point is a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol or ethanol).[2] Since the analyte is a basic amine, include 0.1% DEA in your mobile phases from the start.

Q2: What are the typical starting conditions for HPLC and SFC screening?

A2: The following tables provide recommended starting points for method development.

Table 1: Typical HPLC Screening Conditions for a Chiral Amine

ParameterNormal Phase (NP)Polar Organic (PO)Reversed Phase (RP)
Columns CHIRALPAK® IA, IB, IC, etc.CHIRALPAK® IA, IB, IC, etc.CHIRALPAK® IA, IB, IC, etc.
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Acetonitrile / Methanol (90:10, v/v)Water / Acetonitrile (50:50, v/v)
Additive 0.1% DEA0.1% DEA0.1% TFA or Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25°C25°C25°C
Detection UV (e.g., 220 nm, 254 nm)UV (e.g., 220 nm, 254 nm)UV (e.g., 220 nm, 254 nm)

Table 2: Typical SFC Screening Conditions for a Chiral Amine

ParameterCondition
Columns CHIRALPAK® IA, IB, IC, etc.
Mobile Phase CO₂ / Methanol (gradient)
Additive 0.1% DEA in Methanol
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40°C
Detection UV (e.g., 220 nm, 254 nm)

Q3: Is HPLC or SFC better for the chiral separation of this compound?

A3: Both techniques can be effective. Supercritical Fluid Chromatography (SFC) often provides faster separations and is considered a "greener" technique due to its use of CO₂ as the primary mobile phase component.[9] SFC can resolve enantiomers 3 to 5 times faster than HPLC.[10] However, HPLC is more widely available in many labs. The choice may depend on available instrumentation and the specific separation goals (e.g., analytical vs. preparative scale).

Experimental Protocols

Protocol 1: Initial HPLC Method Development and Screening

  • Column Selection: Choose a set of 3-4 polysaccharide-based chiral columns (e.g., CHIRALPAK® IA, IB, IC).

  • Mobile Phase Preparation:

    • Normal Phase (NP): Prepare mobile phases consisting of n-Hexane and an alcohol modifier (Isopropanol or Ethanol) in ratios of 90:10, 80:20, and 70:30 (v/v). Add 0.1% Diethylamine (DEA) to each mobile phase.

    • Polar Organic (PO): Prepare mobile phases of Acetonitrile and Methanol in similar ratios, also containing 0.1% DEA.

  • Sample Preparation: Dissolve the racemic 4-fluoro-2,3-dihydro-1H-inden-1-amine in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Column Equilibration: Equilibrate the first column with the initial mobile phase (e.g., Hexane/IPA 90:10 with 0.1% DEA) for at least 20 column volumes.

  • Injection and Analysis: Inject the sample (e.g., 5 µL) and run the analysis.

  • Screening Protocol:

    • Run the sample on the first column with each of the prepared mobile phases.

    • Repeat the process for each of the selected columns.

    • Evaluate the resulting chromatograms for any signs of separation (peak shoulders or partial resolution).

  • Optimization: Select the column/mobile phase combination that shows the most promising selectivity and proceed with fine-tuning by adjusting the mobile phase ratio, flow rate, and temperature.

Protocol 2: Initial SFC Method Development and Screening

  • Column Selection: As with HPLC, select a range of polysaccharide-based CSPs.

  • Mobile Phase and Additive Preparation:

    • Mobile Phase A: Supercritical CO₂.

    • Mobile Phase B: Methanol with 0.2% DEA.

  • Sample Preparation: Dissolve the racemic standard in Methanol to a concentration of 1 mg/mL.

  • SFC System Parameters:

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Temperature: 40°C.

  • Gradient Elution:

    • Start with a fast screening gradient (e.g., 5% to 50% Mobile Phase B over 5 minutes).

  • Screening and Optimization:

    • Inject the sample onto each of the selected columns using the screening gradient.

    • Identify the column that provides the best separation.

    • Optimize the separation on the best column by modifying the gradient slope, temperature, and back pressure.

Visualizations

Chiral_Separation_Workflow cluster_screening Phase 1: Initial Screening cluster_evaluation Phase 2: Evaluation cluster_optimization Phase 3: Optimization cluster_troubleshooting Phase 4: Troubleshooting Start Define Analyte: 4-fluoro-2,3-dihydro-1H-inden-1-amine Select_CSP Select CSPs (e.g., Polysaccharide-based) Start->Select_CSP Select_Mode Select Mode (NP, PO, RP, SFC) Select_CSP->Select_Mode Prepare_MP Prepare Mobile Phases (with 0.1% DEA for NP/PO) Select_Mode->Prepare_MP Screen Run Initial Screen Prepare_MP->Screen Eval Separation Achieved? Screen->Eval Eval->Select_CSP No Optimize Optimize Parameters: - Mobile Phase Ratio - Additive Concentration - Temperature - Flow Rate Eval->Optimize Yes Troubleshoot Troubleshoot: - Peak Shape - Resolution - Retention Eval->Troubleshoot Partial Validate Validate Method Optimize->Validate Troubleshoot->Optimize

Caption: Workflow for Chiral Separation Method Development.

Troubleshooting_Decision_Tree cluster_problems cluster_solutions cluster_peak_shape Start Problem Observed in Chromatogram No_Sep No Separation? Start->No_Sep Poor_Res Poor Resolution? Start->Poor_Res Bad_Shape Bad Peak Shape? Start->Bad_Shape Sol_No_Sep 1. Screen different CSPs 2. Change mobile phase mode (NP/PO/RP) 3. Decrease mobile phase strength No_Sep->Sol_No_Sep Yes Sol_Poor_Res 1. Optimize mobile phase ratio 2. Adjust temperature 3. Reduce flow rate Poor_Res->Sol_Poor_Res Yes Tailing Peak Tailing? Bad_Shape->Tailing Yes Sol_Tailing 1. Add/increase basic additive (DEA) 2. Check for column contamination Sol_Splitting 1. Inject in mobile phase 2. Check for column void/blockage 3. Check for co-elution Tailing->Sol_Tailing Yes Splitting Peak Splitting? Tailing->Splitting No Splitting->Sol_Splitting Yes

Caption: Troubleshooting Decision Tree for Chiral Chromatography.

References

Storage and handling best practices for (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the storage, handling, and troubleshooting for experiments involving (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 1286734-90-4).

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended storage conditions for this compound?

A1: The compound should be stored at room temperature under an inert atmosphere. It is crucial to keep the container tightly closed and in a dry, well-ventilated area to prevent degradation.

Q2: What is the appearance of this compound?

A2: this compound is a solid.[1]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, it is important to wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be conducted in a well-ventilated fume hood.

Q4: Is there any information available on the solubility of this compound?

Q5: What are the known incompatibilities for this compound?

A5: Specific incompatibility data for this compound is limited. However, as a primary amine hydrochloride, it is prudent to avoid contact with strong oxidizing agents, strong bases, and acid chlorides. Contact with strong bases will liberate the free amine, which may be less stable.

Storage and Handling Best Practices

Proper storage and handling are critical to maintain the quality and stability of this compound.

ParameterRecommendationRationale
Temperature Room TemperatureTo prevent thermal degradation.
Atmosphere Inert Atmosphere (e.g., Argon, Nitrogen)To protect against oxidation and reaction with atmospheric moisture.
Container Tightly sealed, light-resistant containerTo prevent exposure to air, moisture, and light, which can lead to degradation.
Location Dry, well-ventilated areaTo minimize moisture exposure and ensure a safe working environment.
Handling In a chemical fume hoodTo avoid inhalation of any dust or vapors.

Troubleshooting Guide

Encountering issues during experiments is common. This guide provides potential causes and solutions for problems that may arise when using this compound.

IssuePotential CauseRecommended Solution
Low or no reaction yield - Poor reagent quality- Incomplete reaction- Incorrect stoichiometry- Ensure the purity of all reagents.- Monitor the reaction progress using techniques like TLC or LC-MS to ensure completion.- Carefully verify the molar ratios of all reactants.
Formation of side products - Reaction temperature is too high or too low- Presence of impurities in the starting material or solvent- Optimize the reaction temperature.- Use high-purity starting materials and anhydrous solvents.
Difficulty in product isolation/purification - Inappropriate work-up procedure- Product is an oil instead of a solid- Adjust the pH during extraction to ensure the product is in the desired layer.- Try different crystallization solvents or solvent mixtures. Seeding with a small crystal of the product may induce crystallization.
Inconsistent results between batches - Degradation of the starting material- Ensure the compound has been stored correctly under an inert atmosphere.- It is advisable to use a fresh batch or re-analyze the purity of the existing stock if degradation is suspected.

Experimental Protocols

Generalized Protocol: Asymmetric Aldol Reaction using a Chiral Amine Catalyst

This protocol describes a general workflow for an aldol reaction catalyzed by a chiral amine, which is a common application for compounds of this class.

Materials:

  • This compound

  • Aldehyde

  • Ketone

  • Anhydrous solvent (e.g., DMSO, DMF, or a non-polar solvent like toluene)

  • Acidic work-up solution (e.g., dilute HCl)

  • Basic work-up solution (e.g., saturated NaHCO₃)

  • Organic extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., Na₂SO₄ or MgSO₄)

Procedure:

  • Catalyst Preparation: If the free amine is required for the reaction, the hydrochloride salt must be neutralized. Dissolve the this compound in a suitable solvent and add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine or DIPEA). Stir for a predetermined time at room temperature.

  • Reaction Setup: In a separate flask under an inert atmosphere, dissolve the aldehyde and ketone in the anhydrous reaction solvent.

  • Catalyst Addition: Add the prepared chiral amine catalyst solution to the aldehyde/ketone mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up:

    • Quench the reaction by adding the acidic work-up solution.

    • Extract the product with an organic solvent.

    • Wash the organic layer sequentially with water and the basic work-up solution.

    • Dry the organic layer over a drying agent.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by column chromatography, crystallization, or distillation.

  • Analysis:

    • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, MS).

    • Determine the enantiomeric excess of the product using chiral HPLC or NMR with a chiral shift reagent.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start: Weigh Compound dissolve Dissolve in Solvent start->dissolve neutralize Neutralize with Base dissolve->neutralize mix_reagents Mix Aldehyde & Ketone neutralize->mix_reagents add_catalyst Add Catalyst mix_reagents->add_catalyst react Stir & Monitor add_catalyst->react quench Quench Reaction react->quench extract Extract Product quench->extract purify Purify Product extract->purify analyze Characterize & Determine ee purify->analyze end End analyze->end

Caption: Generalized workflow for an asymmetric synthesis using a chiral amine catalyst.

troubleshooting_logic start Experiment Fails (e.g., low yield, side products) check_reagents Check Reagent Quality & Stoichiometry start->check_reagents reagents_ok Reagents & Stoichiometry OK? check_reagents->reagents_ok optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) reagents_ok->optimize_conditions Yes fix_reagents Use High-Purity Reagents & Verify Stoichiometry reagents_ok->fix_reagents No conditions_ok Conditions Optimized? optimize_conditions->conditions_ok review_workup Review Work-up & Purification conditions_ok->review_workup Yes failure Consult Further Literature/ Technical Support conditions_ok->failure No success Successful Outcome review_workup->success fix_reagents->check_reagents

Caption: A logical troubleshooting guide for common experimental issues.

References

Technical Support Center: Derivatization of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

Q2: Why is my acylation reaction not proceeding or giving a low yield?

Q3: What are some common side reactions to be aware of during acylation?

A3: Potential side reactions include over-acylation if the product amide is still nucleophilic, though this is less common with amides due to the delocalization of the nitrogen lone pair into the carbonyl group.[1] If the acylating agent is sensitive to moisture, hydrolysis can occur, reducing the amount of reagent available for the desired reaction. At elevated temperatures, side reactions involving the aromatic ring or other functional groups may occur, though this is less common under standard acylation conditions.

Q4: How can I purify the derivatized product?

A4: Purification of the N-acyl derivative can typically be achieved through standard laboratory techniques. These include:

  • Extraction: After the reaction, a liquid-liquid extraction can be used to separate the product from water-soluble byproducts and salts.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Column Chromatography: For mixtures that are difficult to separate by other means, column chromatography on silica gel is a powerful technique for isolating the desired amide.[5]

Q5: How can I confirm the enantiomeric purity of my derivatized product?

A5: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity of chiral compounds.[6][7] This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Method development may be required to find the optimal CSP and mobile phase for your specific derivative.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield The amine hydrochloride salt was not neutralized.Add at least one equivalent of a suitable base (e.g., triethylamine, diisopropylethylamine, or sodium bicarbonate) to the reaction mixture before adding the acylating agent.[2]
Inactive acylating agent.Use a fresh bottle of the acylating agent or re-purify it if it has been exposed to moisture.
Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Steric hindrance from a bulky acylating agent.Consider using a less sterically hindered acylating agent or a more reactive one (e.g., an acyl chloride instead of an anhydride).
Multiple Products Observed Over-acylation of the amine.This is less common for primary amines but can occur under harsh conditions. Use a milder acylating agent or control the stoichiometry of the reagents carefully.
Side reactions with the solvent or impurities.Ensure the use of dry, high-purity solvents and reagents.
Difficulty in Product Purification Product is soluble in the aqueous phase during work-up.Adjust the pH of the aqueous phase to ensure the product is in its neutral form and less water-soluble.
Product co-elutes with starting material or byproducts during chromatography.Optimize the mobile phase composition for column chromatography. A gradient elution may be necessary.
Poor Peak Shape or Resolution in Chiral HPLC Inappropriate chiral stationary phase (CSP).Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type) to find one that provides good separation for your derivative.[8]
Suboptimal mobile phase composition.Vary the composition of the mobile phase (e.g., the ratio of hexane to isopropanol in normal phase) and the additives (e.g., trifluoroacetic acid for acidic compounds or diethylamine for basic compounds).[8]

Experimental Protocols

General Protocol for N-Acetylation:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, add a base such as triethylamine (1.1 - 1.5 eq).

  • Stir the mixture for 10-15 minutes to ensure complete neutralization of the hydrochloride salt.

  • Slowly add acetic anhydride (1.1 - 1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-acetyl derivative.

Visualizations

Derivatization and Analysis Workflow

derivatization_workflow cluster_synthesis Derivatization Reaction cluster_analysis Analysis Start (S)-4-Fluoro-2,3-dihydro-1H- inden-1-amine hydrochloride Base_Addition Add Base (e.g., Triethylamine) Start->Base_Addition Neutralization Acylation Add Acylating Agent (e.g., Acetic Anhydride) Base_Addition->Acylation Reaction_Monitoring Reaction Monitoring (TLC/LC-MS) Acylation->Reaction_Monitoring Workup Aqueous Work-up & Extraction Reaction_Monitoring->Workup Reaction Complete Purification Purification (Chromatography/Recrystallization) Workup->Purification Product N-Acyl Derivative Purification->Product QC Quality Control (NMR, MS) Product->QC Chiral_HPLC Chiral HPLC Analysis QC->Chiral_HPLC Result Enantiomeric Purity Determination Chiral_HPLC->Result

Caption: Workflow for the derivatization and analysis of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_low_yield Troubleshooting Low Yield cluster_multiple_products Troubleshooting Multiple Products cluster_purification Troubleshooting Purification cluster_analysis Troubleshooting Analysis Start Problem Identified Low_Yield Low/No Yield Start->Low_Yield Multiple_Products Multiple Products Start->Multiple_Products Purification_Issue Purification Difficulty Start->Purification_Issue Analysis_Issue Poor Analytical Result Start->Analysis_Issue Check_Base Verify Base Addition (Stoichiometry, Type) Low_Yield->Check_Base Control_Stoichiometry Adjust Reagent Stoichiometry Multiple_Products->Control_Stoichiometry Optimize_Workup Optimize Work-up pH Purification_Issue->Optimize_Workup Screen_CSP Screen Chiral Stationary Phases Analysis_Issue->Screen_CSP Check_Reagents Check Reagent Quality (Freshness, Purity) Check_Base->Check_Reagents Check_Conditions Optimize Reaction Conditions (Time, Temperature) Check_Reagents->Check_Conditions Solution Problem Resolved Check_Conditions->Solution Milder_Conditions Use Milder Conditions Control_Stoichiometry->Milder_Conditions Milder_Conditions->Solution Optimize_Chroma Optimize Chromatography (Solvent System, Gradient) Optimize_Workup->Optimize_Chroma Optimize_Chroma->Solution Optimize_Mobile_Phase Optimize Mobile Phase Screen_CSP->Optimize_Mobile_Phase Optimize_Mobile_Phase->Solution

Caption: A logical workflow for troubleshooting common issues in derivatization reactions.

References

Validation & Comparative

A Comparative Guide to Chiral Amines in Asymmetric Synthesis: (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of chiral amines, with a focus on the structural class of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. Chiral amines are indispensable tools in modern organic synthesis and drug development, serving as resolving agents, chiral auxiliaries, and catalysts for asymmetric reactions. The selection of an appropriate chiral amine is often critical for the success of a stereoselective transformation.

While specific, publicly available experimental data directly comparing the performance of this compound against other chiral amines is limited, this guide will provide a framework for such a comparison. We will use data for the closely related and well-documented (R)-1-aminoindan to illustrate the principles and methodologies of comparison. This will serve as a valuable reference for researchers evaluating this compound or other novel chiral amines.

Application in Chiral Resolution: Diastereomeric Salt Formation

A primary application of chiral amines is the resolution of racemic carboxylic acids through the formation of diastereomeric salts. The principle lies in the differential solubility of the two diastereomeric salts formed between the racemic acid and the chiral amine, allowing for their separation by crystallization.

Performance Comparison of Chiral Amines as Resolving Agents

The following table presents a representative comparison of the performance of different chiral primary amines in the resolution of a racemic carboxylic acid, such as ibuprofen. The data for (R)-1-aminoindan is based on published findings, while the entry for this compound is hypothetical to illustrate a comparative framework.

Chiral AmineRacemic AcidSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (ee) of Recovered Acid (%)
(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine HCl (±)-IbuprofenEthanol/WaterData Not AvailableData Not Available
(R)-1-Aminoindan(±)-IbuprofenMethanol45>95
(S)-α-Methylbenzylamine(±)-IbuprofenEthanol4292
(1R,2S)-Ephedrine(±)-IbuprofenAcetone3888

Note: The performance of a resolving agent is highly dependent on the specific racemic compound, solvent, and crystallization conditions.

Experimental Protocol: Chiral Resolution of Racemic Ibuprofen with a Chiral Amine

This protocol outlines a general procedure for the resolution of racemic ibuprofen using a chiral primary amine via diastereomeric salt formation.

Materials:

  • Racemic ibuprofen (1.0 eq)

  • Chiral amine (e.g., (R)-1-aminoindan) (0.5 eq)

  • Methanol (solvent)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

Procedure:

  • Salt Formation: Dissolve racemic ibuprofen in a minimal amount of hot methanol. In a separate flask, dissolve the chiral amine in methanol. Slowly add the amine solution to the ibuprofen solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

  • Liberation of the Enantiopure Acid: Suspend the collected diastereomeric salt in water and acidify with 1 M HCl to a pH of ~2.

  • Extraction: Extract the liberated ibuprofen into diethyl ether.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched ibuprofen.

  • Analysis: Determine the enantiomeric excess of the recovered ibuprofen using chiral HPLC.

Workflow for Chiral Resolution

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation and Analysis Racemic Acid Racemic Acid Salt Formation Salt Formation Racemic Acid->Salt Formation Chiral Amine Chiral Amine Chiral Amine->Salt Formation Solvent Solvent Solvent->Salt Formation Crystallization Crystallization Salt Formation->Crystallization Cooling Filtration Filtration Crystallization->Filtration Acidification Acidification Filtration->Acidification Isolated Salt Mother Liquor Mother Liquor Filtration->Mother Liquor Extraction Extraction Acidification->Extraction Analysis (HPLC) Analysis (HPLC) Extraction->Analysis (HPLC)

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Application in Asymmetric Catalysis

Chiral primary amines can also function as organocatalysts, activating substrates towards enantioselective transformations. For instance, they can catalyze aldol reactions, Michael additions, and Mannich reactions through the formation of chiral iminium ions or enamines.

Performance Comparison of Chiral Amines in a Representative Asymmetric Aldol Reaction

The following table provides a hypothetical comparison of different chiral primary amines as catalysts in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.

Chiral Amine CatalystSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee) (%)
(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine HCl DMSO25Data Not AvailableData Not Available
(S)-1-AminoindanChloroform08592 (anti)
(S)-α,α-Diphenyl-2-pyrrolidinemethanolToluene-209599 (syn)
L-ProlineDMF259096 (anti)

Note: The stereochemical outcome (syn/anti) and enantioselectivity are highly dependent on the catalyst structure and reaction conditions.

Experimental Protocol: Asymmetric Aldol Reaction Catalyzed by a Chiral Primary Amine

This protocol describes a general procedure for a chiral primary amine-catalyzed asymmetric aldol reaction.

Materials:

  • Cyclohexanone (2.0 eq)

  • 4-Nitrobenzaldehyde (1.0 eq)

  • Chiral primary amine catalyst (e.g., (S)-1-aminoindan) (0.1 eq)

  • Chloroform (solvent)

  • Trifluoroacetic acid (co-catalyst, optional)

  • Saturated aqueous NH4Cl solution

Procedure:

  • Reaction Setup: To a solution of 4-nitrobenzaldehyde and the chiral primary amine catalyst in chloroform, add cyclohexanone.

  • Reaction Progress: Stir the reaction mixture at the desired temperature and monitor the progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extraction: Extract the product with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Determine the yield and enantiomeric excess of the aldol product by chiral HPLC or NMR analysis of a Mosher's ester derivative.

Catalytic Cycle of a Chiral Primary Amine in an Asymmetric Aldol Reaction

G Chiral Amine Chiral Amine Enamine Enamine Chiral Amine->Enamine + Ketone - H2O Ketone Ketone Iminium Ion Iminium Ion Enamine->Iminium Ion + Aldehyde Aldehyde Aldehyde Aldol Adduct Aldol Adduct Iminium Ion->Aldol Adduct Hydrolysis Aldol Adduct->Chiral Amine Release

Caption: Generalized catalytic cycle for a primary amine-catalyzed aldol reaction.

Conclusion

The structural features of this compound, particularly its rigid indane backbone and the presence of a fluorine atom, suggest its potential as a valuable chiral amine in asymmetric synthesis and resolution. The fluorine substituent can influence the electronic properties and steric environment of the amine, potentially leading to unique reactivity and selectivity profiles.

While this guide has used (R)-1-aminoindan as a proxy due to the current lack of specific data for its fluorinated counterpart, it provides a robust framework for the evaluation and comparison of new chiral amines. Researchers are encouraged to use the presented protocols and comparative tables as a starting point for their own investigations into the applications of this compound and other novel chiral building blocks. The generation and publication of such comparative data will be invaluable to the broader scientific community.

Comparative Analysis of (S)- and (R)-4-fluoro-2,3-dihydro-1H-inden-1-amine Enantiomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of specific comparative biological data for the (S) and (R) enantiomers of 4-fluoro-2,3-dihydro-1H-inden-1-amine. While these compounds are commercially available as research chemicals, detailed studies elucidating their distinct pharmacological profiles, binding affinities, and mechanisms of action have not been published. This guide, therefore, aims to provide a foundational understanding of the principles of stereoisomerism and the role of fluorine in medicinal chemistry, which underpin the potential for differential biological activity between these enantiomers, and presents the available chemical information.

Chemical Properties

The (S) and (R) enantiomers of 4-fluoro-2,3-dihydro-1H-inden-1-amine are stereoisomers, meaning they have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. This difference arises from the chiral center at the first carbon of the indane ring, bonded to the amine group.

Property(S)-4-fluoro-2,3-dihydro-1H-inden-1-amine(R)-4-fluoro-2,3-dihydro-1H-inden-1-amine
Molecular Formula C₉H₁₀FNC₉H₁₀FN
Molecular Weight 151.18 g/mol 151.18 g/mol
CAS Number 946053-90-3[1]1637540-45-4 (as hydrochloride)[2]
Structure Image of (S)-enantiomerImage of (R)-enantiomer

The Significance of Stereochemistry in Biological Activity

Biological systems, such as enzymes and receptors, are inherently chiral. This stereospecificity means that enantiomers of a drug molecule can interact differently with their biological targets. One enantiomer (the eutomer) may exhibit the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even responsible for undesirable side effects. The differential binding of enantiomers to a target protein is a critical aspect of drug design and development.

The Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into a drug molecule is a common strategy in medicinal chemistry to modulate its biological properties.[3] Fluorine's high electronegativity can alter the acidity or basicity (pKa) of nearby functional groups, which can, in turn, affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3] Furthermore, fluorine can influence binding affinity to a target protein through various interactions and can block metabolic pathways, thereby increasing the drug's half-life.[3][4] In the context of 4-fluoro-2,3-dihydro-1H-inden-1-amine, the fluorine atom on the benzene ring is expected to influence the molecule's overall electronic properties and its interactions with biological targets.

Structure-Activity Relationships of Related Indane Derivatives

While specific data for the target enantiomers is unavailable, research on related 1-aminoindan derivatives provides some insights into their potential biological activities. 1-Aminoindanes are considered cyclized phenethylamine analogues and have been investigated for their effects on various G protein-coupled receptors (GPCRs), including serotonin and dopamine receptors. The substitution pattern on both the aromatic and the aliphatic rings, as well as the stereochemistry at the amino-bearing carbon, can significantly impact the potency and selectivity of these compounds.

Experimental Protocols

Due to the absence of published studies comparing the (S) and (R) enantiomers of 4-fluoro-2,3-dihydro-1H-inden-1-amine, specific experimental protocols for their biological evaluation cannot be provided. However, standard methodologies to assess the pharmacological profile of such compounds would typically include:

  • Radioligand Binding Assays: To determine the binding affinity of each enantiomer to a panel of receptors, transporters, and enzymes.

  • Functional Assays: To evaluate the functional activity of each enantiomer at its target(s) (e.g., as an agonist, antagonist, or inverse agonist).

  • In Vitro ADME Assays: To assess metabolic stability, membrane permeability, and potential for drug-drug interactions.

  • In Vivo Pharmacokinetic and Pharmacodynamic Studies: To characterize the absorption, distribution, metabolism, and excretion of each enantiomer in animal models and to correlate plasma concentrations with biological effects.

Visualizing General Concepts

While specific signaling pathways for the target compounds cannot be depicted, the following diagrams illustrate general concepts relevant to their potential investigation.

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation binding_assay Radioligand Binding Assays (Affinity - Ki) functional_assay Functional Assays (Efficacy - EC50/IC50) binding_assay->functional_assay adme_assay ADME Assays (Metabolic Stability, Permeability) functional_assay->adme_assay pk_study Pharmacokinetic Studies (AUC, Cmax, t1/2) adme_assay->pk_study pd_study Pharmacodynamic Studies (Biological Effect) pk_study->pd_study compound (S)- and (R)-Enantiomers compound->binding_assay

Caption: A generalized workflow for the preclinical evaluation of enantiomers.

gpcrsignaling ligand Enantiomer (Ligand) receptor GPCR ligand->receptor Binds g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Triggers

Caption: A simplified diagram of a generic G protein-coupled receptor (GPCR) signaling pathway, a potential target for 1-aminoindan derivatives.

References

A Comparative Guide to (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride as a Potential Rasagiline Analog for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B), is a well-established therapeutic agent for Parkinson's disease.[1][2] Its mechanism of action involves increasing dopamine levels in the brain, which helps to alleviate the motor symptoms of the disease.[1][2] Rasagiline has also demonstrated neuroprotective properties in preclinical studies, suggesting it may slow the progression of neurodegeneration.[3][4] The search for novel MAO-B inhibitors with improved efficacy, selectivity, and neuroprotective profiles is an active area of research. One such candidate is (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, a structural analog of rasagiline. The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties, potentially enhancing its potency, selectivity, and metabolic stability.[5]

This guide provides a framework for the comparative evaluation of this compound against rasagiline. Due to the current lack of published experimental data for this specific analog, this document outlines the necessary experimental protocols and data presentation formats to facilitate a comprehensive assessment of its potential as a therapeutic candidate.

Chemical Structures

A key difference between rasagiline and the proposed analog is the substitution of a hydrogen atom with a fluorine atom at the 4-position of the indane ring.

CompoundChemical Structure
Rasagiline [Image of Rasagiline structure]
This compound [Image of this compound structure]

Comparative Data Summary (Hypothetical Data Presentation)

The following tables are templates for summarizing key quantitative data that would be generated from the experimental protocols outlined in this guide.

Table 1: In Vitro MAO-B Inhibition

CompoundIC50 (nM) for MAO-BIC50 (nM) for MAO-ASelectivity Index (IC50 MAO-A / IC50 MAO-B)
RasagilineExpected low nM valueExpected higher valueExpected high value
(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine HClTo be determinedTo be determinedTo be determined

Table 2: Neuroprotection Assay (e.g., against MPP+ induced toxicity in SH-SY5Y cells)

CompoundConcentration (µM)% Cell Viability
Control (MPP+ only)-Baseline toxicity
Rasagiline1Expected increase
10Expected increase
(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine HCl1To be determined
10To be determined

Experimental Protocols

A thorough comparison requires a series of well-defined experiments. Below are the methodologies for key assays.

MAO-B Inhibition Assay (Fluorometric Method)

This assay determines the potency and selectivity of the test compound in inhibiting MAO-B activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Clorgyline (selective MAO-A inhibitor control)

  • Selegiline or Rasagiline (selective MAO-B inhibitor control)

  • Test compound: this compound

  • Phosphate buffer

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitors.

  • In a 96-well plate, add the enzyme (MAO-A or MAO-B) and the test compound/control at various concentrations.

  • Incubate for a predefined period to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the substrate, kynuramine.

  • Monitor the fluorescence generated by the product, 4-hydroxyquinoline, over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the reaction rate against the inhibitor concentration.

Neuroprotection Assay (Cell-Based)

This assay assesses the ability of the test compound to protect neuronal cells from a neurotoxin.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Cell culture medium (e.g., DMEM with FBS)

  • MPP+ (1-methyl-4-phenylpyridinium), a neurotoxin that induces Parkinson's-like cell death

  • Test compound and Rasagiline

  • MTT or similar cell viability assay kit

  • Microplate reader

Procedure:

  • Culture SH-SY5Y cells in 96-well plates until they reach a suitable confluency.

  • Pre-treat the cells with various concentrations of the test compound or rasagiline for a specified time.

  • Induce neurotoxicity by adding a fixed concentration of MPP+ to the cell culture medium.

  • Incubate for 24-48 hours.

  • Assess cell viability using an MTT assay, which measures the metabolic activity of living cells.

  • Quantify the results by measuring the absorbance at the appropriate wavelength with a microplate reader.

  • Express the neuroprotective effect as the percentage of cell viability relative to untreated control cells.

Visualizations

Signaling Pathway of Rasagiline's Neuroprotective Action

The neuroprotective effects of rasagiline are believed to be mediated through the modulation of several signaling pathways, including the activation of anti-apoptotic proteins and the processing of amyloid precursor protein (APP).[3][4]

Rasagiline Rasagiline PKC PKC Rasagiline->PKC activates MAPK MAPK Rasagiline->MAPK activates Bcl2 Bcl2 Rasagiline->Bcl2 upregulates Bax Bax Rasagiline->Bax downregulates alpha_secretase alpha_secretase PKC->alpha_secretase activates MAPK->alpha_secretase activates Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes sAPPalpha sAPPalpha APP APP alpha_secretase->APP cleaves APP->sAPPalpha produces

Caption: Rasagiline's neuroprotective signaling pathways.

Experimental Workflow for Comparative Analysis

A structured workflow is crucial for the systematic evaluation of a novel compound against an established drug.

cluster_0 In Vitro Screening cluster_1 Data Analysis cluster_2 Comparison MAO_A MAO-A Inhibition Assay IC50 IC50 Determination MAO_A->IC50 MAO_B MAO-B Inhibition Assay MAO_B->IC50 Neuroprotection Neuroprotection Assay Viability Cell Viability Quantification Neuroprotection->Viability Selectivity Selectivity Index Calculation IC50->Selectivity Comparison Compare with Rasagiline Data Selectivity->Comparison Viability->Comparison

Caption: Workflow for comparing a novel compound to rasagiline.

Conclusion

While this compound presents an interesting structural modification of rasagiline, its therapeutic potential remains to be elucidated through rigorous experimental investigation. The protocols and frameworks provided in this guide offer a comprehensive approach to systematically evaluate its efficacy and selectivity as a MAO-B inhibitor and its neuroprotective properties. The resulting data will be crucial in determining whether this fluorinated analog represents a viable candidate for further development in the treatment of neurodegenerative diseases.

References

Comparative Guide for Validating the Enantiomeric Purity of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for the validation of the enantiomeric purity of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. Ensuring the stereochemical integrity of this chiral amine is critical in pharmaceutical development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This document outlines and compares two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase and Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent.

The selection of an appropriate analytical method is contingent upon several factors, including the required sensitivity, resolution, analysis time, and the instrumentation available. Below is a summary of the key performance parameters for the detailed methods.

Data Presentation: Comparison of Analytical Methods
ParameterChiral HPLC Method¹⁹F NMR Method with Chiral Solvating Agent
Principle Differential interaction of enantiomers with a chiral stationary phase leading to separation.Formation of transient diastereomeric complexes with a chiral solvating agent, inducing chemical shift non-equivalence.
Primary Measurement Area percentage of the undesired (R)-enantiomer peak relative to the total area of both enantiomer peaks.Integration of the distinct ¹⁹F NMR signals corresponding to the (R)- and (S)-enantiomers.
Instrumentation HPLC or UHPLC system with a UV detector and a chiral column.High-field NMR spectrometer (e.g., 400 MHz or higher) with a fluorine probe.
Sample Preparation Dissolution in the mobile phase.Dissolution in a deuterated solvent with the addition of a chiral solvating agent.
Analysis Time ~15-30 minutes per sample.~5-15 minutes per sample.
Resolution Typically high (Rs > 2.0).[1][2]Dependent on the chiral solvating agent and magnetic field strength.
Sensitivity High (LOD/LOQ in the µg/mL range).[3]Generally lower than HPLC, but can be enhanced with ¹⁹F NMR.
Advantages High resolution and sensitivity, well-established technique.[4][5]Rapid analysis, minimal sample preparation, structural information.[6]
Disadvantages Requires expensive chiral columns, method development can be time-consuming.May have lower sensitivity for trace impurities, requires a high-field NMR spectrometer.

Experimental Protocols

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

This method is adapted from established procedures for the chiral separation of structurally similar primary amines, such as rasagiline.[1][3] Polysaccharide-based chiral stationary phases are often effective for the resolution of such compounds.

Experimental Workflow for Chiral HPLC Analysis

cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine HCl sample dissolve Dissolve in mobile phase to a known concentration (e.g., 1 mg/mL) prep_start->dissolve filter Filter through a 0.45 µm syringe filter dissolve->filter inject Inject sample onto the chiral HPLC system filter->inject separate Isocratic elution and separation of enantiomers inject->separate detect UV detection (e.g., 215 nm) separate->detect integrate Integrate peak areas of (R)- and (S)-enantiomers detect->integrate calculate Calculate enantiomeric purity (% e.e.) integrate->calculate

Caption: Workflow for enantiomeric purity validation by Chiral HPLC.

Chromatographic Conditions:

  • Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based column.

  • Mobile Phase: A mixture of n-Hexane, ethanol, and diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v). The mobile phase composition may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 215 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Solution: Prepare a solution containing both the (R)- and (S)-enantiomers to confirm the resolution and identify the peak elution order.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability:

  • The resolution (Rs) between the (R)- and (S)-enantiomer peaks should be greater than 2.0.[1]

Calculation of Enantiomeric Purity:

Enantiomeric Purity (% e.e.) = [ (Area of Major Peak - Area of Minor Peak) / (Area of Major Peak + Area of Minor Peak) ] x 100

Method 2: ¹⁹F NMR with a Chiral Solvating Agent

This method leverages the presence of the fluorine atom in the molecule for a sensitive and selective NMR analysis. The use of a chiral solvating agent (CSA) induces a chemical shift difference between the ¹⁹F signals of the two enantiomers, allowing for their direct quantification.

Logical Flow for ¹⁹F NMR Enantiomeric Purity Determination

A Prepare sample of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine HCl in a deuterated solvent (e.g., CDCl3) B Add a chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol) A->B C Acquire ¹⁹F NMR spectrum B->C D Observe two distinct signals for the (R)- and (S)-enantiomers C->D E Integrate the areas of the two ¹⁹F signals D->E F Calculate enantiomeric purity from the integral ratio E->F

Caption: Process for ¹⁹F NMR analysis of enantiomeric purity.

Experimental Protocol:

  • NMR Spectrometer: 400 MHz or higher, equipped with a fluorine probe.

  • Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a similar chiral alcohol or acid.

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of CDCl₃ in an NMR tube.

  • Add 1.0 to 1.5 equivalents of the chiral solvating agent (e.g., (R)-BINOL) to the NMR tube.

  • Gently shake the tube to ensure complete dissolution and complex formation.

NMR Acquisition:

  • Acquire a ¹⁹F NMR spectrum. A proton-decoupled ¹⁹F spectrum (¹⁹F{¹H}) can provide sharper signals.

  • Optimize the spectral width and acquisition time to ensure good resolution and signal-to-noise ratio.

Data Analysis:

  • The two enantiomers will form diastereomeric complexes with the CSA, resulting in two distinct peaks in the ¹⁹F NMR spectrum.[6]

  • Integrate the areas of the two signals corresponding to the (S)- and (R)-enantiomers.

  • Calculate the enantiomeric purity using the same formula as for the HPLC method, substituting peak areas with the corresponding integral values.

References

A Comparative Spectroscopic Analysis of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride and its Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's structural characteristics is paramount. This guide provides a comparative analysis of the spectroscopic data for (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride and its close structural alternative, (S)-2,3-dihydro-1H-inden-1-amine hydrochloride. Due to the limited availability of public experimental spectra for the fluorinated compound, this comparison leverages predicted spectroscopic data alongside available experimental data for the non-fluorinated analog.

This guide presents a detailed examination of the expected and observed data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data is organized for straightforward comparison, and detailed experimental protocols for acquiring such data are provided.

Spectroscopic Data Comparison

The following tables summarize the predicted spectroscopic data for this compound and available data for (S)-2,3-dihydro-1H-inden-1-amine hydrochloride.

Table 1: ¹H NMR Data Comparison (Predicted vs. Experimental)
Proton Assignment Predicted ¹H Chemical Shift (ppm) for (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine HCl Experimental ¹H Chemical Shift (ppm) for (S)-2,3-dihydro-1H-inden-1-amine HCl Key Differences
Aromatic-H (C5-H)~7.3-7.5 (dd)~7.2-7.4 (m)The fluorine at C4 will cause a downfield shift and introduce additional coupling to the adjacent aromatic protons.
Aromatic-H (C6-H)~7.1-7.3 (t)~7.2-7.4 (m)
Aromatic-H (C7-H)~7.2-7.4 (d)~7.2-7.4 (m)
CH-NH₃⁺ (C1-H)~4.5-4.7 (t)~4.4 (t)Minimal predicted change.
CH₂ (C2-H)~2.2-2.6 (m)~2.0-2.5 (m)Minimal predicted change.
CH₂ (C3-H)~2.9-3.3 (m)~2.8-3.2 (m)Minimal predicted change.
NH₃⁺~8.5-9.5 (br s)~8.0-9.0 (br s)Broad singlet, position is concentration and solvent dependent.

Note: Predicted values are based on established principles of NMR spectroscopy and the known effects of fluorine substitution on aromatic systems. Experimental data for the non-fluorinated analog is sourced from typical values for this compound class.

Table 2: ¹³C NMR Data Comparison (Predicted)
Carbon Assignment Predicted ¹³C Chemical Shift (ppm) for (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine HCl Predicted ¹³C Chemical Shift (ppm) for (S)-2,3-dihydro-1H-inden-1-amine HCl Key Differences
C1~55-60~55-60
C2~30-35~30-35
C3~30-35~30-35
C3a~140-145~140-145
C4~160-165 (d, ¹JCF ≈ 245 Hz)~120-125The C-F bond will cause a significant downfield shift and a large one-bond coupling constant.
C5~115-120 (d, ²JCF ≈ 20 Hz)~125-130Two-bond coupling to fluorine will be observed.
C6~128-132~128-132
C7~125-130~125-130
C7a~145-150 (d, ²JCF ≈ 15 Hz)~145-150Two-bond coupling to fluorine will be observed.
Table 3: IR Spectroscopy Data Comparison (Predicted vs. Experimental)
Functional Group Predicted IR Absorption (cm⁻¹) for (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine HCl Experimental IR Absorption (cm⁻¹) for a similar indane scaffold Key Differences
N-H Stretch (Ammonium)3200-2800 (broad)3356, 3285 (for a primary amine)The hydrochloride salt will show a broad ammonium stretch, distinct from a free primary amine.
C-H Stretch (Aromatic)3100-3000Not specified
C-H Stretch (Aliphatic)3000-2850Not specified
C=C Stretch (Aromatic)1600-14501588
C-F Stretch1250-1000N/AA strong C-F stretching band is the key differentiating feature.

Experimental data for a similar indane scaffold is from (1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride and is provided for comparison of the core structure's vibrations.[1]

Table 4: Mass Spectrometry Data Comparison (Predicted)
Ion Predicted m/z for (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine HCl Predicted m/z for (S)-2,3-dihydro-1H-inden-1-amine HCl Key Differences
[M+H]⁺ (free amine)152.09134.10The molecular ion of the free amine will differ by the mass of fluorine minus a hydrogen.
Major FragmentsLoss of NH₃, cleavage of the cyclopentyl ringLoss of NH₃, cleavage of the cyclopentyl ringFragmentation patterns are expected to be similar, with mass shifts corresponding to the fluorine atom.

Experimental Protocols

Standard protocols for the spectroscopic analysis of small organic molecules are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as the amine hydrochloride protons are exchangeable.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 220-250 ppm.

    • Process the data with a line broadening of 1-2 Hz.

  • 2D NMR (Optional but Recommended): Acquire COSY, HSQC, and HMBC spectra to confirm proton-proton and proton-carbon correlations for unambiguous assignment.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The data is usually presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (0.1-1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Acquisition (Positive Ion Mode):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature and flow) to maximize the signal of the molecular ion.

  • Tandem MS (MS/MS):

    • Select the [M+H]⁺ ion of the free amine for fragmentation.

    • Apply collision-induced dissociation (CID) with varying collision energies to generate a fragment ion spectrum. This provides valuable structural information.

Visualizing the Workflow and Comparison

The following diagrams illustrate the general workflow for spectroscopic analysis and the logic behind the comparative approach.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Processing & Analysis cluster_interpretation Structural Elucidation Sample Compound NMR NMR Spectrometer Sample->NMR IR FTIR Spectrometer Sample->IR MS Mass Spectrometer Sample->MS NMR_Data NMR Spectra (1H, 13C, 2D) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum (MS, MS/MS) MS->MS_Data Structure Chemical Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure Comparison_Logic cluster_target Target Compound cluster_alternative Alternative Compound cluster_comparison Comparative Analysis cluster_conclusion Conclusion Target (S)-4-Fluoro-2,3-dihydro-1H- inden-1-amine HCl Predicted_Data Predicted Spectroscopic Data (NMR, IR, MS) Target->Predicted_Data Comparison Identify Key Spectroscopic Differences Predicted_Data->Comparison Alternative (S)-2,3-dihydro-1H- inden-1-amine HCl Experimental_Data Experimental Spectroscopic Data (NMR, IR, MS) Alternative->Experimental_Data Experimental_Data->Comparison Conclusion Structural Confirmation & Purity Assessment Comparison->Conclusion

References

Comparative Cross-Reactivity Analysis of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride and Related Aminoindanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available cross-reactivity data for (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is limited. This guide provides a comparative framework using experimental data from structurally related aminoindane derivatives to illustrate the methodologies for assessing monoamine transporter selectivity and to offer insights into the potential cross-reactivity profile of this class of compounds.

Introduction

This compound belongs to the aminoindane class of compounds, which are recognized for their interaction with monoamine transporters. These transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET), are critical for regulating neurotransmission and are key targets for a wide range of therapeutics. Understanding the selectivity and cross-reactivity of a compound for these transporters is paramount in drug development to predict its pharmacological effects, therapeutic potential, and off-target liabilities. This guide presents a comparative analysis of the binding affinities and functional potencies of several aminoindane derivatives and established monoamine transporter inhibitors, alongside detailed experimental protocols for their assessment.

Comparative Analysis of Monoamine Transporter Affinity and Function

The following tables summarize the binding affinities (Kᵢ) and functional potencies (IC₅₀) of various compounds at the human dopamine, serotonin, and norepinephrine transporters. Lower values indicate higher affinity or potency.

Table 1: Binding Affinities (Kᵢ, nM) of Aminoindane Derivatives and Reference Compounds at Monoamine Transporters
CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)DAT/SERT Selectivity RatioDAT/NET Selectivity Ratio
Aminoindane Derivatives
2-Aminoindan (2-AI)130>10,00045>770.35
5-Methoxy-2-aminoindan (5-MeO-AI)4,2802101,21020.43.5
5,6-Methylenedioxy-2-aminoindan (MDAI)1,1001401107.910
Reference Compounds
GBR 12909 (Selective DAT Inhibitor)1>100>100>100>100
Sertraline (Selective SERT Inhibitor)250.294200.010.06
Nisoxetine (Selective NET Inhibitor)170880.761.9224
Cocaine (Non-selective Inhibitor)200-600200-700200-700~1~1

Data for aminoindane derivatives are adapted from studies on their interaction with plasma membrane monoamine transporters. Reference compound data is compiled from various pharmacological studies.

Table 2: Functional Potency (IC₅₀, nM) for Inhibition of Monoamine Uptake
CompoundDAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)
Aminoindane Derivatives
2-Aminoindan (2-AI)21110,00026
5-Methoxy-2-aminoindan (5-MeO-AI)3,1101551,020
5,6-Methylenedioxy-2-aminoindan (MDAI)99012097
Reference Compounds
Methylphenidate (DAT/NET Inhibitor)~100~10,000~100
Fluoxetine (Selective SERT Inhibitor)>10,000~10>1,000
Atomoxetine (Selective NET Inhibitor)1,0001,0003.5

Data for aminoindane derivatives are adapted from studies on their functional effects on monoamine transporters. Reference compound data is compiled from various pharmacological studies.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a specific radioligand from the target transporter.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific binding inhibitors: Benztropine (for DAT), Fluoxetine (for SERT), Desipramine (for NET).

  • Test compound (this compound).

  • 96-well microplates, glass fiber filters, filtration apparatus, liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Non-specific inhibitor, radioligand, and cell membranes.

    • Test Compound: Test compound dilution, radioligand, and cell membranes.

  • Incubate at room temperature for 60-120 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer.

  • Transfer filters to scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value by non-linear regression of the competition curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the potency (IC₅₀) of a test compound to inhibit the uptake of a neurotransmitter into cells expressing the corresponding transporter.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET, plated in 96-well plates.

  • Radio-labeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine.

  • Uptake Buffer: Krebs-Henseleit buffer containing 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, and 5.6 mM glucose, pH 7.4.

  • Test compound.

  • Selective uptake inhibitors for determining non-specific uptake (as in the binding assay).

Procedure:

  • Wash the plated cells with uptake buffer.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle for 10-20 minutes at 37°C.

  • Initiate the uptake by adding the radio-labeled neurotransmitter.

  • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Terminate the uptake by rapidly aspirating the solution and washing the cells with ice-cold uptake buffer.

  • Lyse the cells with a suitable lysis buffer.

  • Transfer the lysate to scintillation vials and measure radioactivity.

  • Plot the percentage of inhibition against the test compound concentration to determine the IC₅₀ value.

Visualizations

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Compound This compound Serial_Dilution Serial Dilutions Compound->Serial_Dilution Binding_Assay Radioligand Binding Assay (DAT, SERT, NET) Serial_Dilution->Binding_Assay Uptake_Assay Neurotransmitter Uptake Assay (DAT, SERT, NET) Serial_Dilution->Uptake_Assay IC50_Calc IC50 Determination (Non-linear Regression) Binding_Assay->IC50_Calc Uptake_Assay->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc Selectivity_Ratio Selectivity Ratio Calculation Ki_Calc->Selectivity_Ratio Monoamine_Transporter_Signaling cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft MAT Monoamine Transporter (DAT, SERT, or NET) Neurotransmitter_in Neurotransmitter (DA, 5-HT, or NE) MAT->Neurotransmitter_in PKC Protein Kinase C (PKC) PKC->MAT Phosphorylation (Modulates Activity) MAPK MAP Kinase (MAPK) MAPK->MAT Phosphorylation (Modulates Activity) CaMKII CaMKII CaMKII->MAT Phosphorylation (Modulates Activity) Second_Messengers Second Messengers (Ca²⁺, cGMP) Second_Messengers->PKC Second_Messengers->CaMKII Neurotransmitter_out Extracellular Neurotransmitter Neurotransmitter_out->MAT Reuptake

A Comparative Benchmarking of Synthesis Methods for (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis Strategies

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine of significant interest in medicinal chemistry and drug development. The stereochemistry at the C1 position is crucial for its pharmacological activity, making the efficient and scalable synthesis of the (S)-enantiomer a critical endeavor. This guide provides a comparative analysis of the primary synthetic methodologies to produce this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable route for their specific needs.

Executive Summary

Three principal strategies for the synthesis of this compound have been evaluated:

  • Classical Resolution via Diastereomeric Salt Formation: This method involves the synthesis of the racemic amine followed by separation of the enantiomers using a chiral resolving agent. It is a well-established and often reliable technique.

  • Asymmetric Catalysis: This approach aims for the direct synthesis of the desired (S)-enantiomer through the use of a chiral catalyst, most notably via asymmetric hydrogenation of an imine or related precursor. This can offer a more direct and potentially more efficient route.

  • Biocatalysis: Utilizing enzymes, such as transaminases, this method offers the potential for high enantioselectivity and mild reaction conditions, aligning with green chemistry principles.

The following sections provide a detailed breakdown of each method, including experimental protocols, comparative data, and workflow visualizations.

Data Presentation: A Head-to-Head Comparison

MetricClassical ResolutionAsymmetric CatalysisBiocatalysis
Overall Yield Moderate (typically <50% for the desired enantiomer from the racemate)High (can be >90%)High (often >90%)
Enantiomeric Excess (e.e.) High (>99% achievable with optimization)Very High (>99%)Excellent (>99%)
Scalability Readily scalable, but can be less atom-economicalHighly scalable with catalyst developmentScalable, with considerations for enzyme stability and cost
Cost-Effectiveness Can be cost-effective depending on the resolving agentCatalyst cost can be high, but high efficiency can offset thisEnzyme cost and development can be significant initially
Environmental Impact Can involve significant solvent and reagent usage for resolutionCan be more environmentally friendly due to higher atom economyGenerally considered a "green" method with milder conditions
Process Complexity Multi-step process (synthesis, resolution, liberation of free base)Fewer steps in the chiral stageCan require specific buffer systems and co-factors

Method 1: Classical Resolution via Diastereomeric Salt Formation

This traditional approach first involves the synthesis of racemic 4-fluoro-2,3-dihydro-1H-inden-1-amine, which is then resolved using a chiral acid to form diastereomeric salts that can be separated by fractional crystallization.

Experimental Protocol

Step 1: Synthesis of 4-Fluoro-1-indanone

A common starting material is 3-(3-fluorophenyl)propanoic acid.

  • To a solution of 3-(3-fluorophenyl)propanoic acid (1 equivalent) in an inert solvent such as dichloromethane, add a dehydrating agent like polyphosphoric acid (PPA) or a combination of a Lewis acid (e.g., AlCl₃) and a chlorinating agent (e.g., oxalyl chloride followed by AlCl₃).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction carefully with ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 4-fluoro-1-indanone.

Step 2: Synthesis of Racemic 4-Fluoro-2,3-dihydro-1H-inden-1-amine

  • Dissolve 4-fluoro-1-indanone (1 equivalent) in a suitable solvent like methanol or ethanol.

  • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol, along with a reducing agent like sodium cyanoborohydride or catalytic hydrogenation (e.g., H₂, Pd/C).

  • Stir the reaction at room temperature or under elevated pressure for hydrogenation until the starting material is consumed.

  • Work up the reaction by removing the catalyst (if applicable), concentrating the solvent, and partitioning the residue between an aqueous base and an organic solvent.

  • Dry the organic layer and concentrate to obtain the racemic amine.

Step 3: Chiral Resolution with L-(+)-Tartaric Acid

  • Dissolve the racemic 4-fluoro-2,3-dihydro-1H-inden-1-amine in a suitable solvent, such as methanol or ethanol.

  • Add a solution of L-(+)-tartaric acid (approximately 0.5 equivalents) in the same solvent.

  • Allow the mixture to stand, optionally with slow cooling, to induce crystallization of the diastereomeric salt.

  • Collect the precipitated solid by filtration. This solid will be enriched in the (S)-amine salt.

  • The enantiomeric purity of the salt can be improved by recrystallization.

  • To obtain the free (S)-amine, treat the diastereomeric salt with an aqueous base (e.g., NaOH) and extract with an organic solvent.

  • To form the hydrochloride salt, bubble HCl gas through a solution of the free amine in a suitable solvent (e.g., diethyl ether or isopropanol) or treat with a solution of HCl in an organic solvent.

Visualization of the Classical Resolution Workflow

G start 3-(3-Fluorophenyl)propanoic Acid indanone 4-Fluoro-1-indanone start->indanone Cyclization racemic_amine Racemic 4-Fluoro-1-aminoindane indanone->racemic_amine Reductive Amination resolution Chiral Resolution (L-Tartaric Acid) racemic_amine->resolution s_salt (S)-Amine Tartrate Salt resolution->s_salt Crystallization s_amine (S)-4-Fluoro-1-aminoindane s_salt->s_amine Basification final_product (S)-4-Fluoro-1-aminoindane HCl s_amine->final_product HCl Salt Formation

Caption: Workflow for Classical Resolution.

Method 2: Asymmetric Catalysis

Asymmetric hydrogenation of a prochiral precursor, such as an N-aryl imine of 4-fluoro-1-indanone, using a chiral rhodium or iridium catalyst is a powerful method for the direct synthesis of the (S)-enantiomer.

Experimental Protocol
  • Prepare the N-aryl imine of 4-fluoro-1-indanone by condensation with an appropriate aniline derivative (e.g., 2,6-dimethylaniline) in the presence of a dehydrating agent.

  • In a pressure reactor, dissolve the imine substrate in a degassed solvent (e.g., methanol or dichloromethane).

  • Add a chiral rhodium catalyst, such as one derived from a Josiphos or Walphos ligand, under an inert atmosphere.

  • Pressurize the reactor with hydrogen gas (typically 10-50 bar).

  • Stir the reaction at a controlled temperature until the hydrogenation is complete.

  • Carefully vent the reactor and concentrate the reaction mixture.

  • The protecting group on the nitrogen can be removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group).

  • Purify the resulting (S)-4-fluoro-2,3-dihydro-1H-inden-1-amine by chromatography.

  • Form the hydrochloride salt as described previously.

Visualization of the Asymmetric Catalysis Pathway

G indanone 4-Fluoro-1-indanone imine N-Aryl Imine indanone->imine Condensation asymmetric_hydrogenation Asymmetric Hydrogenation (Chiral Rh Catalyst, H2) imine->asymmetric_hydrogenation protected_amine (S)-N-Aryl-4-Fluoro-1-aminoindane asymmetric_hydrogenation->protected_amine s_amine (S)-4-Fluoro-1-aminoindane protected_amine->s_amine Deprotection final_product (S)-4-Fluoro-1-aminoindane HCl s_amine->final_product HCl Salt Formation G indanone 4-Fluoro-1-indanone biocatalysis Transaminase Biocatalysis (Amine Donor, PLP) indanone->biocatalysis s_amine (S)-4-Fluoro-1-aminoindane biocatalysis->s_amine final_product (S)-4-Fluoro-1-aminoindane HCl s_amine->final_product HCl Salt Formation

Comparative Docking Analysis of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride Derivatives as Monoamine Oxidase B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative analysis of novel (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride derivatives targeting monoamine oxidase B (MAO-B). This guide provides a comprehensive overview of their inhibitory activity, structure-activity relationships, and a generalized molecular docking protocol.

Monoamine oxidase B (MAO-B) is a well-established therapeutic target for the management of neurodegenerative disorders, particularly Parkinson's disease. Inhibition of MAO-B elevates dopamine levels in the brain, alleviating motor symptoms. Rasagiline, a potent and selective MAO-B inhibitor, features a 2,3-dihydro-1H-inden-1-amine scaffold. Building upon this, researchers have designed and synthesized a series of novel this compound derivatives to explore their potential as more potent and selective MAO-B inhibitors.

This guide summarizes the findings from key studies, presenting a comparative analysis of these derivatives to aid in the rational design of future MAO-B inhibitors.

Comparative Inhibitory Activity

The inhibitory potential of the synthesized 2,3-dihydro-1H-inden-1-amine derivatives against human MAO-A and MAO-B was evaluated, with IC50 values determined to assess both potency and selectivity. The data reveals that strategic modifications to the parent compound significantly impact its interaction with the enzyme's active site.

CompoundModificationhMAO-A IC50 (µM)hMAO-B IC50 (µM)Selectivity Index (SI) (hMAO-A/hMAO-B)
Rasagiline Reference> 400.012> 3333
Selegiline Reference---
L4 N-propargyl-4-fluoro-2,3-dihydro-1H-inden-1-amine with a hydrophobic fragment> 1000.11> 909
L8 Derivative with an alternative linker> 1000.18> 555
L16 Derivative with an alternative linker> 1000.27> 370
L17 Derivative with an alternative linker> 1000.48> 208
D14 Rasagiline derivative with a -OCH2CH2O- linker and a hydrophobic fragment> 1000.015> 6667

Note: The data presented is a compiled summary from multiple sources and is intended for comparative purposes. Specific values may vary between different studies.

Structure-Activity Relationship (SAR) Analysis

The structure-activity relationship studies of these derivatives have provided valuable insights into the chemical features that govern their inhibitory activity and selectivity for MAO-B.

  • The N-propargyl group is a critical pharmacophore for irreversible MAO-B inhibition, as seen in rasagiline. Many of the potent derivatives retain this feature.

  • Introduction of a fluorine atom at the 4-position of the indane ring was explored to enhance binding affinity and selectivity.

  • Linker length and composition between the indenylamine core and a terminal hydrophobic fragment play a crucial role in optimizing interactions within the hydrophobic pocket at the entrance of the MAO-B active site. The -OCH2CH2O- linker in compound D14, for instance, demonstrated a significant improvement in selectivity.[1]

  • Hydrophobic fragments attached via the linker are designed to occupy a hydrophobic pocket near the entrance of the enzyme's active site, thereby increasing potency and selectivity.

The comparative analysis indicates that compounds L4 and D14 exhibit MAO-B inhibitory activity comparable to the reference drugs, with D14 showing particularly high selectivity.[1][2] These findings underscore the potential of these derivatives as promising candidates for further development.

Experimental Protocols

General Synthesis of 2,3-dihydro-1H-inden-1-amine Derivatives

The synthesis of the target compounds generally involves a multi-step process starting from a substituted indanone. A typical synthetic route is outlined below:

start Substituted Indanone step1 Reductive Amination start->step1 step2 Introduction of N-propargyl group step1->step2 step3 Coupling with linker and hydrophobic fragment step2->step3 end Target Derivatives step3->end

General synthetic workflow for 2,3-dihydro-1H-inden-1-amine derivatives.

In Vitro MAO Inhibition Assay

The inhibitory activity of the compounds against hMAO-A and hMAO-B is typically determined using a fluorometric assay.

  • Enzyme Preparation : Recombinant human MAO-A and MAO-B are used.

  • Assay Buffer : The assay is performed in a suitable buffer, such as potassium phosphate buffer.

  • Incubation : The enzyme is pre-incubated with various concentrations of the test compounds.

  • Substrate Addition : A fluorogenic substrate (e.g., kynuramine) is added to initiate the reaction.

  • Fluorescence Measurement : The production of the fluorescent product is measured over time using a fluorescence plate reader.

  • IC50 Determination : The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curves.

Molecular Docking Protocol

Molecular docking studies are performed to understand the binding modes of the inhibitors within the active site of hMAO-B and to rationalize the observed SAR.

cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis p1 Retrieve hMAO-B structure (e.g., PDB: 2V5Z) d1 Define Binding Site Grid Box p1->d1 l1 Prepare Ligand Structures (2D to 3D, energy minimization) d2 Run Docking Algorithm (e.g., AutoDock Vina, Glide) l1->d2 d1->d2 a1 Analyze Docking Poses and Scores d2->a1 a2 Visualize Ligand-Receptor Interactions a1->a2

Workflow for molecular docking studies of MAO-B inhibitors.

Detailed Steps:

  • Protein Preparation : The crystal structure of human MAO-B (e.g., PDB ID: 2V5Z) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Ligand Preparation : The 3D structures of the indenylamine derivatives are generated and energy-minimized using a suitable force field.

  • Grid Generation : A grid box is defined around the active site of MAO-B, encompassing the FAD cofactor and key amino acid residues.

  • Docking Simulation : A docking program such as AutoDock Vina or Glide is used to dock the prepared ligands into the defined binding site. The program samples different conformations and orientations of the ligand and scores them based on a scoring function.

  • Analysis of Results : The predicted binding poses and docking scores are analyzed to understand the interactions between the inhibitors and the enzyme. Key interactions, such as hydrogen bonds and hydrophobic interactions with residues like Tyr398, Tyr435, and the FAD cofactor, are identified and correlated with the experimental inhibitory activities.

Signaling Pathway

The mechanism of action of MAO-B inhibitors involves the potentiation of dopaminergic signaling by preventing the degradation of dopamine.

DA Dopamine MAOB MAO-B DA->MAOB Degradation DAT Dopamine Transporter (DAT) DA->DAT Reuptake PostSynaptic Postsynaptic Neuron (Dopamine Receptors) DA->PostSynaptic Binding DOPAC DOPAC (inactive metabolite) MAOB->DOPAC Inhibitor (S)-4-Fluoro-2,3-dihydro-1H- inden-1-amine Derivative Inhibitor->MAOB Inhibition Vesicle Synaptic Vesicle Vesicle->DA Release

Simplified signaling pathway of MAO-B inhibition.

By inhibiting MAO-B, these derivatives increase the bioavailability of dopamine in the synaptic cleft, leading to enhanced stimulation of postsynaptic dopamine receptors. This provides the therapeutic benefit in Parkinson's disease.

References

Safety Operating Guide

Proper Disposal of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. This guide provides detailed procedures for the proper disposal of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, a compound often used in pharmaceutical research and development. Adherence to these guidelines is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Hazard Identification and Classification

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1][2][3]Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[2]
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[1][3]Wash off with soap and plenty of water. Consult a physician.[1]
Serious Eye Damage/Eye Irritation (Category 2A) Causes serious eye irritation.[1][3]Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Specific Target Organ Toxicity, Single Exposure (Category 3) May cause respiratory irritation.[1][3]Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

Pre-Disposal and Waste Minimization

Before beginning any experimental work that will generate waste, it is crucial to have a waste disposal plan in place.[4] To minimize the generation of hazardous waste, researchers should:

  • Order only the necessary quantities of the chemical.[4]

  • Maintain an accurate chemical inventory to avoid purchasing duplicates.[4]

  • Whenever feasible, modify experiments to use smaller quantities of materials.[4]

Segregation and Storage of Chemical Waste

Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate compliant disposal.[5] this compound waste should be segregated as a halogenated organic solid waste .

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Halogenated solvent wastes should be kept separate from non-halogenated solvent wastes, as their disposal methods and costs can differ significantly.[6][7]

  • Acids, Bases, and Amines: Store acids, bases, and amines in separate containers.[8]

  • Solids and Liquids: Solid chemical waste should be collected separately from liquid waste.[7]

All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the date accumulation began.[5] Store waste in a designated and properly marked Satellite Accumulation Area (SAA) within the laboratory.[4][9]

Step-by-Step Disposal Protocol

The following protocol outlines the steps for the safe collection and disposal of this compound waste.

Personnel Protective Equipment (PPE) Required:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Procedure:

  • Container Preparation:

    • Obtain a designated, compatible, and properly labeled hazardous waste container for "Halogenated Organic Solids."

    • Ensure the container is clean, dry, and has a secure lid.[10]

  • Waste Collection:

    • Carefully transfer any unused or waste this compound solid into the designated waste container.

    • Avoid creating dust during the transfer.[1] If necessary, perform this task within a chemical fume hood.[11]

  • Decontamination of Empty Containers:

    • An empty container that held this compound must be managed as hazardous waste unless it is triple-rinsed.[6]

    • To triple-rinse, use a suitable solvent (e.g., methanol or ethanol) that can dissolve the compound.

    • The resulting rinsate must be collected and disposed of as liquid hazardous waste, specifically as "Halogenated Organic Liquid Waste."[6]

  • Spill Cleanup:

    • In the event of a spill, wear appropriate PPE.

    • Use an inert absorbent material to clean up the spill.[12]

    • Collect the absorbent material and the spilled chemical and place it in the designated solid hazardous waste container.[6]

  • Final Disposal:

    • Securely close the hazardous waste container.[4]

    • Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[3][4]

    • Do not dispose of this chemical down the drain or in the regular trash.[6][13]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.